5-Bromopyridine-2-boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(5-bromopyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEZDGLOEZASOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628582 | |
| Record name | (5-Bromopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652148-97-5 | |
| Record name | (5-Bromopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromopyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Bromopyridine-2-boronic acid, a key building block in modern organic synthesis and drug discovery. It covers its chemical and physical properties, detailed experimental protocols for its application, and its role in synthetic chemistry.
Core Properties and Identification
This compound is a pyridine derivative containing both a bromo and a boronic acid functional group. This bifunctionality makes it a versatile reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex heterocyclic compounds.
CAS Number: 652148-97-5[1][][3][4][5][6]
Synonyms:
-
Boronic acid, B-(5-bromo-2-pyridinyl)-[4]
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C5H5BBrNO2 | [1][][3][4] |
| Molecular Weight | 201.82 g/mol | [1][3] |
| Boiling Point | 334.6 °C at 760 mmHg | [][4] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8 °C | [1] |
Experimental Protocols
This compound is extensively used as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds. Below is a representative protocol for a typical cross-coupling reaction.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe. Under a positive flow of the inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Applications in Synthesis and Drug Discovery
Boronic acids are crucial in medicinal chemistry due to their stability, low toxicity, and versatile reactivity.[7] They serve as bioisosteres for carboxylic acids and are key components in the synthesis of pharmaceuticals.[7][8] The development of boronic acid-containing drugs, such as Bortezomib for multiple myeloma, has spurred significant interest in this class of compounds.[7][9]
This compound is a valuable building block for introducing a 5-bromopyridin-2-yl moiety into a target molecule. This is particularly relevant in the synthesis of kinase inhibitors, where the pyridine scaffold is a common feature.[10] The Suzuki-Miyaura coupling reaction is a powerful tool for creating diverse libraries of compounds for drug discovery screening.[10][11]
Visualizing Synthetic Pathways and Workflows
The following diagrams illustrate the central role of this compound in synthetic workflows.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Role of this compound in drug discovery.
References
- 1. chemshuttle.com [chemshuttle.com]
- 3. This compound | C5H5BBrNO2 | CID 22832077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound CAS#: 652148-97-5 [amp.chemicalbook.com]
- 6. pschemicals.com [pschemicals.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
Synthesis and Purification of 5-Bromopyridine-2-boronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 5-Bromopyridine-2-boronic acid, a key building block in medicinal chemistry and materials science. The document details the prevalent synthetic methodologies, purification protocols, and presents quantitative data to support researchers in their experimental design and execution.
Synthesis of this compound
The most common and regioselective method for the synthesis of this compound is the monolithiation of 2,5-dibromopyridine followed by borylation. This approach leverages the differential reactivity of the bromine atoms on the pyridine ring, allowing for the selective formation of the desired boronic acid.
Synthetic Pathway: Lithiation-Borylation of 2,5-Dibromopyridine
The synthesis proceeds via a lithium-halogen exchange at the more reactive 2-position of 2,5-dibromopyridine, followed by quenching the resulting organolithium intermediate with a trialkyl borate, typically triisopropyl borate. Subsequent acidic workup hydrolyzes the boronate ester to afford the target boronic acid. The choice of solvent and careful temperature control are critical for achieving high regioselectivity and yield.[1][2]
Experimental Protocol: Synthesis
The following protocol is a representative procedure based on analogous syntheses of pyridine boronic acids.[1][3]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,5-dibromopyridine and anhydrous solvent (e.g., a mixture of THF and toluene).
-
Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the low temperature. The mixture is stirred for an additional period at -78 °C.
-
Quenching and Workup: The reaction is quenched by the slow addition of an aqueous acid (e.g., 1 M HCl) while allowing the mixture to warm to room temperature.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted with an aqueous base (e.g., 1 M NaOH) to move the boronic acid into the aqueous phase.
-
Acidification and Isolation: The combined basic aqueous layers are acidified with a strong acid (e.g., concentrated HCl) to a specific pH to precipitate the boronic acid. The solid product is then collected by filtration, washed with cold water, and dried under vacuum.
Quantitative Data for Analogous Syntheses
| Starting Material | Product | Yield (%) | Purity (%) | Reference |
| 3-Bromopyridine | 3-Pyridylboronic acid | 90-95 | Not specified | --INVALID-LINK--[1] |
| 2-Amino-5-bromopyrimidine | (2-Aminopyrimidin-5-yl) boronic acid | 80 | >99 | --INVALID-LINK--[3] |
| 2-Methoxy-5-bromopyridine | 2-Methoxypyridin-5-ylboronic acid | 65 | Not specified | --INVALID-LINK--[1] |
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, by-products, and inorganic salts. The most common methods for purifying aryl boronic acids are acid-base extraction and recrystallization.
Purification Workflow
The general workflow for the purification of this compound involves an initial extraction to isolate the acidic product, followed by recrystallization to achieve high purity.
References
An In-depth Technical Guide to 5-Bromopyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromopyridine-2-boronic acid, a key building block in modern organic synthesis. The document details its molecular structure, physicochemical properties, a standard experimental protocol for its synthesis, and its application in palladium-catalyzed cross-coupling reactions.
Molecular Structure and Properties
This compound is a bifunctional organoboron compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a boronic acid group at the 2-position. This arrangement makes it a versatile reagent in synthetic chemistry, particularly for the sequential, regioselective introduction of different molecular fragments.[1] The boronic acid moiety is highly reactive in cross-coupling reactions, while the bromine atom provides a handle for subsequent functionalization.[1]
Molecular Structure:
Caption: Logical workflow of the Suzuki-Miyaura cross-coupling reaction.
References
Navigating the Challenges of a Key Synthetic Building Block: A Technical Guide to the Solubility and Stability of 5-Bromopyridine-2-boronic acid
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of 5-bromopyridine-2-boronic acid, a critical reagent in modern synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental methodologies, and offers insights into the handling and application of this versatile compound.
Introduction
This compound is a bifunctional building block widely employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its structure allows for sequential, site-selective modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical and materials science targets. However, the practical application of this and other 2-heterocyclic boronic acids is often hampered by challenges related to their solubility and inherent instability. This guide aims to provide a clear understanding of these properties to facilitate more efficient and robust synthetic strategies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 652148-97-5 | [1] |
| Molecular Formula | C₅H₅BBrNO₂ | [1] |
| Molecular Weight | 201.81 g/mol | [1] |
| Appearance | Off-white to light brown solid | |
| Boiling Point (Predicted) | 334.6 ± 52.0 °C at 760 mmHg | |
| Density (Predicted) | 1.78 ± 0.1 g/cm³ | |
| pKa (Predicted) | 7.58 ± 0.53 |
Solubility Profile
Quantitative, experimentally determined solubility data for this compound in a range of common organic solvents is not extensively reported in publicly available literature. However, based on the general behavior of boronic acids and qualitative information for related compounds, a general solubility profile can be inferred.
Qualitative Solubility:
Boronic acids, in general, exhibit a range of solubilities depending on the polarity of the solvent and the nature of the organic substituent. For phenylboronic acid, a related compound, high solubility is observed in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2] For the isomeric 2-bromopyridine-5-boronic acid, it is reported to be soluble in methanol and has limited solubility in water.
Based on these analogs, a qualitative summary of the expected solubility for this compound is provided in Table 2. It is crucial to note that these are estimations and should be experimentally verified for specific applications.
| Solvent Class | Representative Solvents | Expected Solubility |
| Alcohols | Methanol, Ethanol | Likely Soluble |
| Ethers | Tetrahydrofuran (THF), Dioxane | Likely Soluble |
| Halogenated | Dichloromethane (DCM), Chloroform | Likely Moderately Soluble |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble |
| Aromatic Hydrocarbons | Toluene, Xylene | Likely Sparingly Soluble to Insoluble |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Likely Insoluble |
| Water | Likely Sparingly Soluble |
Stability Characteristics
The stability of 2-heterocyclic boronic acids, including this compound, is a significant concern for their storage and use. These compounds are known to be susceptible to degradation through several pathways.
Key Factors Influencing Stability:
-
Protodeboronation: This is a common decomposition pathway for boronic acids, where the carbon-boron bond is cleaved by a proton source, often water or alcohols, to yield the corresponding unsubstituted heterocycle (5-bromopyridine in this case). This process can be accelerated by heat and the presence of base.
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air.
-
Anhydride Formation (Trimerization): Boronic acids can reversibly dehydrate to form boroxines, which are cyclic trimers. While this is a reversible process, it can affect the reactivity and stoichiometry of the reagent.
Due to this inherent instability, stringent storage conditions are recommended. Commercial suppliers often advise storing this compound under an inert atmosphere and at low temperatures (e.g., in a freezer at -20°C).
To address the stability challenges of 2-heterocyclic boronic acids, air-stable precursors have been developed. One notable example is the use of N-methyliminodiacetic acid (MIDA) boronates. These protected forms are crystalline, bench-stable solids that can undergo slow, controlled release of the active boronic acid under the reaction conditions, thereby minimizing decomposition.
The following diagram illustrates the key factors that can negatively impact the stability of this compound.
Caption: Factors leading to the degradation of this compound.
Experimental Protocols
Given the lack of specific published methods for this compound, this section provides a general, robust protocol for determining the solubility of a boronic acid in an organic solvent using the dynamic (synthetic) method.
Protocol: Determination of Solubility by the Dynamic Method
Objective: To determine the equilibrium solubility of this compound in a given solvent at various temperatures.
Materials:
-
This compound
-
High-purity organic solvent of interest
-
Jacketed glass vessel with a magnetic stirrer
-
Temperature-controlled circulating bath
-
Calibrated temperature probe
-
Analytical balance
-
Light source and detector (or visual observation)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the glass vessel.
-
Initial Mixing: Stir the mixture at a constant rate at room temperature to form a heterogeneous slurry.
-
Controlled Heating: Gradually increase the temperature of the circulating bath at a slow, controlled rate (e.g., 0.1-0.5 °C/min).
-
Equilibrium Determination: Continuously monitor the mixture. The equilibrium temperature is the point at which the last solid particles dissolve, resulting in a clear, homogeneous solution. This can be determined visually or by a sharp increase in light transmittance measured by the detector.
-
Data Recording: Record the temperature at which complete dissolution occurs.
-
Data Analysis: The composition of the mixture (mole fraction or g/L) and the corresponding equilibrium temperature constitute a single data point on the solubility curve.
-
Repeatability: Repeat the procedure with different compositions of the solute and solvent to construct a full solubility curve.
The following diagram outlines the workflow for this experimental protocol.
Caption: Workflow for the dynamic method of solubility determination.
Conclusion and Recommendations
This compound is a valuable synthetic intermediate whose utility is tempered by its limited solubility in non-polar solvents and its inherent instability. Researchers and drug development professionals should be cognizant of these challenges.
Recommendations:
-
Solubility Screening: It is highly recommended to perform solubility screening in a range of solvents relevant to the intended synthetic transformation before process scale-up.
-
Careful Handling and Storage: The compound should be stored under an inert atmosphere at low temperatures to minimize degradation. Exposure to moisture, air, and elevated temperatures should be avoided.
-
Use of Stable Precursors: For reactions that are sensitive to the presence of impurities or require slow addition of the boronic acid, the use of stable precursors like MIDA boronates should be considered.
-
In-situ Formation: In some cases, in-situ generation of the boronic acid from a more stable precursor immediately prior to its use in a subsequent reaction may be a viable strategy.
By understanding and mitigating the challenges associated with the solubility and stability of this compound, the scientific community can more effectively leverage this powerful building block in the creation of novel and complex molecules.
References
1H NMR and 13C NMR spectra of 5-Bromopyridine-2-boronic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromopyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of this compound. Given the absence of publicly available experimental spectra for this specific compound, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds and established principles of NMR spectroscopy. It also includes a standardized experimental protocol for acquiring such spectra and a logical workflow for NMR analysis.
Predicted Spectroscopic Data
The chemical shifts (δ) for this compound are predicted by considering the substituent effects of the bromine and boronic acid groups on the pyridine ring. The bromine atom is an electron-withdrawing group that deshields adjacent protons and carbons, while the boronic acid group also exhibits electron-withdrawing character. The predicted data is summarized in the tables below.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (TMS).
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 8.20 - 8.40 | Doublet (d) | JH6-H4 ≈ 2.0 - 2.5 Hz |
| H-4 | 7.90 - 8.10 | Doublet of doublets (dd) | JH4-H3 ≈ 8.0 - 8.5 Hz, JH4-H6 ≈ 2.0 - 2.5 Hz |
| H-3 | 7.60 - 7.80 | Doublet (d) | JH3-H4 ≈ 8.0 - 8.5 Hz |
Note: The boronic acid protons (-B(OH)₂) typically appear as a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to display five signals for the pyridine ring carbons. The carbon attached to the boronic acid group (C-2) may be broad or have a lower intensity due to quadrupolar relaxation of the adjacent boron nucleus.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 128 - 132 |
| C-4 | 140 - 144 |
| C-5 | 120 - 124 |
| C-6 | 150 - 154 |
Note: The signal for the carbon atom bonded to boron (C-2) can be broadened due to quadrupolar relaxation effects from the boron atom.
Experimental Protocols for NMR Spectroscopy
This section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often a good choice for boronic acids as it can facilitate the exchange of the acidic -OH protons.
-
Concentration : Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.
-
Standard : Add an internal standard, such as Tetramethylsilane (TMS) at 0.03% (v/v), for referencing the chemical shifts to 0.00 ppm.
-
Sample Tube : Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4 cm).
¹H NMR Acquisition Parameters
-
Spectrometer Frequency : 400 MHz or higher for better signal dispersion.
-
Pulse Sequence : Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ) : 2-4 seconds to ensure good resolution.
-
Relaxation Delay (D1) : 1-2 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.
-
Number of Scans (NS) : 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW) : 12-16 ppm, centered around 6-8 ppm to cover the aromatic and any other relevant regions.
-
Temperature : 298 K (25 °C).
¹³C NMR Acquisition Parameters
-
Spectrometer Frequency : 100 MHz (for a 400 MHz ¹H instrument).
-
Pulse Sequence : Proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ) : 1-2 seconds.
-
Relaxation Delay (D1) : 2 seconds. This may need to be increased for quaternary carbons or carbons attached to heteroatoms.
-
Number of Scans (NS) : 512-2048 scans, or more, depending on the sample concentration and solubility.
-
Spectral Width (SW) : 200-240 ppm, covering the typical range for organic molecules.
-
Temperature : 298 K (25 °C).
Data Processing
-
Apodization : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transform : Perform a Fourier transform to convert the Free Induction Decay (FID) signal from the time domain to the frequency domain.
-
Phasing : Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorption mode.
-
Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing : Calibrate the spectrum by setting the TMS signal to 0.00 ppm or using the residual solvent peak as a secondary reference.
-
Integration and Peak Picking : Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to the structural elucidation of an organic compound using NMR spectroscopy.
Caption: General workflow for NMR analysis and structure elucidation.
In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Bromopyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromopyridine-2-boronic acid, a key building block in synthetic and medicinal chemistry. This document outlines common analytical techniques, expected mass spectral data, a theoretical fragmentation pathway, and detailed experimental protocols to aid in the characterization and quality control of this compound.
Introduction
This compound (C₅H₅BBrNO₂) is a bifunctional molecule containing a bromine-substituted pyridine ring and a boronic acid moiety.[1] Its utility in Suzuki-Miyaura coupling reactions makes it a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Accurate and reliable analytical methods are crucial for verifying its identity, purity, and stability. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful tool for the detailed characterization of this and similar compounds.
The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to form anhydrides (boroxines), dimers, and solvent adducts.[2] However, techniques such as Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) have proven effective for their analysis, often without the need for prior derivatization.[2][3]
Quantitative Data
The fundamental quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅BBrNO₂ | [1] |
| Molecular Weight | 201.81 g/mol | [4][5] |
| Exact Mass | 200.95967 Da | [1] |
Mass Spectrometry Analysis
Recommended Technique: UPLC-ESI-MS
For the analysis of this compound, UPLC-ESI-MS is the recommended technique. It offers high resolution, sensitivity, and the ability to analyze the compound directly without derivatization.[2][3] Analysis is typically performed in negative ion mode, which is well-suited for the acidic nature of boronic acids, leading to the formation of the deprotonated molecule, [M-H]⁻.[6]
Expected Mass Spectrum and Theoretical Fragmentation
Due to the presence of bromine, the molecular ion region of the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7]
The primary fragmentation pathways for halogenated pyridine compounds typically involve the loss of the halogen atom and cleavage of the pyridine ring. For this compound, the following fragmentation steps are plausible:
-
Loss of the boronic acid group: Cleavage of the C-B bond could result in the loss of B(OH)₂.
-
Loss of water: The boronic acid moiety can readily lose water.
-
Loss of the bromine atom: Homolytic or heterolytic cleavage of the C-Br bond.
-
Pyridine ring cleavage: Subsequent fragmentation of the pyridine ring structure.
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound using UPLC-ESI-MS and GC-MS.
UPLC-ESI-MS Protocol (Direct Analysis)
This method is suitable for the direct analysis of this compound without derivatization.
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent, such as a mixture of methanol and water, to create a stock solution of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to achieve a final concentration appropriate for LC-MS analysis (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
Instrumentation and Conditions:
-
LC System: An ultra-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm).[2]
-
Mobile Phase A: 10 mM Ammonium acetate in water.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over a short run time (e.g., 1-5 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 2.5 - 3.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Data Acquisition: Full scan mode to identify the molecular ion and MS/MS (product ion scan) mode to obtain fragmentation data.
GC-MS Protocol (with Derivatization)
Gas chromatography-mass spectrometry (GC-MS) analysis of boronic acids generally requires a derivatization step to increase their volatility and thermal stability.[8] Silylation is a common derivatization method.
Derivatization Procedure:
-
Place approximately 1 mg of this compound in a reaction vial.
-
Add 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
Instrumentation and Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A mass spectrometer with an Electron Ionization (EI) source.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
Conclusion
The mass spectrometric analysis of this compound is most effectively performed using UPLC-ESI-MS in negative ion mode, which allows for direct analysis without derivatization. The expected mass spectrum should show a characteristic isotopic pattern for bromine. While experimental fragmentation data is limited, a theoretical pathway can be proposed, involving the loss of the boronic acid group, water, and the bromine atom. For GC-MS analysis, derivatization is necessary to ensure volatility and thermal stability. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust analytical methods for the characterization of this compound.
References
- 1. This compound | C5H5BBrNO2 | CID 22832077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
infrared spectroscopy of 5-Bromopyridine-2-boronic acid
An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromopyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the infrared (IR) spectroscopy of this compound. Due to the limited availability of a complete, experimentally verified IR spectrum for this specific compound in public-domain literature, this document provides a comprehensive analysis based on the well-established vibrational frequencies of its constituent functional groups: a brominated pyridine ring and a boronic acid moiety. This guide includes a detailed experimental protocol for acquiring the IR spectrum, a summary of expected vibrational modes, and logical workflow diagrams to support researchers in their analytical endeavors.
Data Presentation: Predicted Vibrational Modes
The following table summarizes the expected characteristic infrared absorption bands for this compound. The predictions are derived from spectroscopic data of analogous compounds, including pyridine, brominated aromatics, and various arylboronic acids.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3600 - 3200 | Broad, Strong | O-H stretch | Boronic acid (B(OH)₂) |
| ~3100 - 3000 | Medium | C-H stretch | Pyridine ring |
| ~1600 - 1550 | Medium-Strong | C=N and C=C stretching | Pyridine ring |
| ~1470 - 1420 | Medium | C-C stretching | Pyridine ring |
| ~1380 - 1310 | Strong | B-O asymmetric stretch | Boronic acid (B-O) |
| ~1200 - 1150 | Medium | C-H in-plane bending | Pyridine ring |
| ~1100 - 1000 | Medium | B-C stretching | Boron-Carbon bond |
| ~850 - 750 | Strong | C-H out-of-plane bending | Pyridine ring |
| ~700 - 650 | Medium | O-B-O out-of-plane deformation | Boronic acid (O-B-O) |
| ~600 - 500 | Medium | C-Br stretching | Carbon-Bromine bond |
Experimental Protocols
A standard and reliable method for obtaining the infrared spectrum of a solid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.
Objective: To acquire a high-quality infrared spectrum of solid this compound.
Materials and Equipment:
-
This compound (solid powder)
-
Fourier Transform Infrared (FTIR) spectrometer
-
Universal Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
-
Spatula
-
Isopropanol or ethanol for cleaning
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a soft tissue dampened with isopropanol or ethanol to remove any residues. Allow the crystal to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere. The background spectrum should show a flat baseline.
-
-
Sample Application:
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Lower the instrument's pressure arm to apply consistent pressure to the sample, ensuring good contact with the ATR crystal.
-
-
Spectrum Acquisition:
-
Mode: Absorbance or Transmittance
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum.
-
Perform a baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Compare the observed peaks with the expected vibrational frequencies for the functional groups present in this compound.
-
-
Cleaning:
-
After the measurement, release the pressure arm and carefully remove the sample powder from the ATR crystal with a soft brush or tissue.
-
Clean the crystal surface thoroughly with isopropanol or ethanol.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the experimental protocol and the relationships between the functional groups of this compound and their characteristic vibrational modes.
Caption: A logical workflow for acquiring an FTIR spectrum using an ATR accessory.
Caption: Relationship between functional groups and their IR vibrational modes.
A Technical Guide to the Reactivity of 5-Bromopyridine-2-boronic Acid for Researchers and Drug Development Professionals
An in-depth exploration of the synthetic utility of 5-bromopyridine-2-boronic acid, focusing on its reactivity with various functional groups, particularly in palladium-catalyzed cross-coupling and copper-catalyzed amination reactions. This guide provides detailed experimental protocols, quantitative data, and logical diagrams to assist researchers in leveraging this versatile building block for the synthesis of complex molecules in pharmaceutical and materials science.
Introduction
This compound is a key synthetic intermediate in modern organic chemistry, particularly valued for its role in the construction of polysubstituted pyridine derivatives. Its dual reactivity, featuring a boronic acid moiety for cross-coupling and a bromine atom for further functionalization, makes it a versatile tool in the synthesis of bioactive molecules and advanced materials. This guide provides a comprehensive overview of its reactivity with a focus on functional group tolerance in Suzuki-Miyaura and Chan-Lam couplings, supported by experimental data and detailed protocols.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of a carbon-carbon bond between the pyridine ring and a variety of (hetero)aryl partners. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.
Functional Group Tolerance
The tolerance of the Suzuki-Miyaura coupling to a wide array of functional groups is a key advantage. While specific data for this compound is often embedded in broader synthetic studies, research on closely related substrates, such as 5-bromo-2-methylpyridin-3-amine, provides valuable insights into the expected functional group compatibility. Generally, both electron-donating and electron-withdrawing substituents on the coupling partner are well-tolerated, with minimal impact on reaction efficiency[1][2].
Table 1: Functional Group Tolerance in Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1][2]
| Arylboronic Acid Substituent | Product Yield (%) | Notes |
| 4-Methylphenyl | Moderate to Good | Electron-donating group is well-tolerated. |
| 3,5-Dimethylphenyl | Moderate to Good | Steric hindrance from meta-substituents is tolerated. |
| 4-Methoxyphenyl | Moderate to Good | Electron-donating group is well-tolerated. |
| 4-Thiomethylphenyl | Moderate to Good | Sulfur-containing functional group is compatible. |
| 3-Acetylphenyl | Moderate to Good | Ketone functionality is tolerated. |
| 3,5-Difluorophenyl | Moderate to Good | Electron-withdrawing fluorine atoms are well-tolerated. |
| 3-Chloro-4-fluorophenyl | Moderate to Good | Multiple halogen substituents are compatible. |
Note: The yields are reported as "moderate to good" in the source material. Specific percentages were not provided in a tabular format.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a bromo-pyridine derivative with an arylboronic acid, adapted from procedures for similar substrates[1][2].
Materials:
-
5-Bromopyridine derivative (e.g., 5-bromo-2-methylpyridin-3-amine)
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., Potassium phosphate, 1.5 - 2.3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the 5-bromopyridine derivative, the palladium catalyst, and 1,4-dioxane under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the arylboronic acid, potassium phosphate, and water to the reaction mixture.
-
Heat the mixture to 85-95 °C and stir for 15 hours or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Expanding the Synthetic Toolbox: The Chan-Lam Amination
The Chan-Lam coupling provides a valuable method for the formation of carbon-nitrogen bonds, reacting the boronic acid with an amine in the presence of a copper catalyst. This reaction is typically performed under mild conditions and is tolerant of a range of functional groups.
Reactivity with Amines
The Chan-Lam amination can be used to couple this compound with both aliphatic and aromatic amines. The reaction generally proceeds well with primary and secondary anilines, and electron-rich anilines tend to react more readily[3]. Functional groups such as alkenes, amides, aryl halides, esters, and sulfides are often tolerated[3].
Experimental Protocol: General Procedure for Chan-Lam Amination
The following is a general protocol for the Chan-Lam amination of an arylboronic acid with an amine, which can be adapted for this compound[1][4].
Materials:
-
Arylboronic acid (e.g., this compound) (1.0 equivalent)
-
Amine (e.g., aniline or aliphatic amine) (2.0 equivalents)
-
Copper catalyst (e.g., Copper(II) acetate, 1.0 equivalent)
-
Base (e.g., DIPEA or pyridine, 2.0-3.0 equivalents)
-
Solvent (e.g., Anhydrous DMSO or DCM/MeOH)
-
Molecular sieves (optional, but recommended)
Procedure:
-
To a dry reaction flask, add the arylboronic acid, amine, copper catalyst, base, and molecular sieves.
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture (e.g., 70-120 °C) and stir for the required time (typically 18-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium hydroxide, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-aryl product.
Diagram 2: Catalytic Cycle of the Chan-Lam Coupling
Caption: Simplified catalytic cycle for the Chan-Lam cross-coupling reaction.
Other Reactivities and Considerations
Beyond Suzuki-Miyaura and Chan-Lam couplings, the reactivity of this compound can be further exploited:
-
Sonogashira Coupling: The bromine atom on the pyridine ring can participate in Sonogashira coupling reactions with terminal alkynes, although this typically requires careful control of reaction conditions to avoid reaction at the boronic acid moiety.
-
Reactions of the Boronic Acid Group: The boronic acid can be converted to a boronate ester, which can offer different solubility and reactivity profiles in cross-coupling reactions.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the bromo substituent, can make the ring susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pyridine-containing molecules. Its primary utility lies in the Suzuki-Miyaura and Chan-Lam cross-coupling reactions, which exhibit broad functional group tolerance and proceed under relatively mild conditions. The ability to selectively react at either the boronic acid or the bromo substituent provides a powerful strategy for the convergent synthesis of diverse molecular architectures. The experimental protocols and reactivity data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this important synthetic tool.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
Navigating the Synthesis of 5-Bromopyridine-2-boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromopyridine-2-boronic acid is a pivotal building block in modern medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the 5-bromopyridin-2-yl moiety into a wide array of organic molecules, enabling the synthesis of complex architectures with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable reagent, offering detailed experimental protocols, comparative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.
Core Synthetic Strategies
The synthesis of this compound predominantly relies on three well-established organometallic strategies starting from commercially available dihalopyridines, most commonly 2,5-dibromopyridine. These methods are:
-
Lithiation-Borylation: A highly efficient and regioselective method involving a halogen-metal exchange followed by quenching with a borate ester.
-
Miyaura Borylation: A palladium-catalyzed cross-coupling reaction that offers excellent functional group tolerance.
-
Grignard Reaction: A classic organometallic approach involving the formation of a pyridyl Grignard reagent.
This guide will delve into the specifics of each of these routes, providing the necessary information for their practical implementation.
Lithiation-Borylation: The Prevalent and High-Yielding Route
The lithiation-borylation of 2,5-dibromopyridine is a widely adopted method for the synthesis of this compound due to its high regioselectivity and excellent yields. The process involves the selective deprotonation at the 2-position of the pyridine ring by a strong organolithium base at low temperatures, followed by the introduction of the boronic acid moiety via reaction with a trialkyl borate.
Logical Workflow for Lithiation-Borylation
An In-depth Technical Guide to the Stability and Degradation Pathways of Pyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and degradation pathways of pyridine boronic acids, crucial intermediates in pharmaceutical and chemical synthesis. Understanding the factors that influence their stability is paramount for the successful design, execution, and optimization of synthetic routes, particularly in cross-coupling reactions. This document details the primary degradation mechanisms, presents quantitative stability data, outlines experimental protocols for monitoring degradation, and discusses strategies for stabilization.
Core Concepts of Pyridine Boronic Acid Stability
Pyridine boronic acids are susceptible to two primary degradation pathways: protodeboronation and oxidation. The position of the boronic acid group on the pyridine ring significantly influences the predominant degradation mechanism and the overall stability of the molecule.
Protodeboronation
Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, resulting in the formation of pyridine.[1] This process is a common side reaction in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, leading to reduced yields and purification challenges.[1] The rate and mechanism of protodeboronation are highly dependent on the pH of the reaction medium.[1]
For most simple aryl boronic acids, protodeboronation is fastest at high pH via a base-catalyzed mechanism involving the boronate anion.[1] However, basic heteroaromatic boronic acids, such as those of pyridine, exhibit more complex behavior.[2]
-
2-Pyridine Boronic Acid: This isomer is notoriously unstable, especially under neutral pH conditions.[2] This instability is attributed to the formation of a zwitterionic species, which undergoes rapid, unimolecular fragmentation of the C-B bond.[2] Counterintuitively, the addition of either acid or base can slow the rate of protodeboronation by shifting the equilibrium away from this highly reactive zwitterion.[2]
-
3- and 4-Pyridine Boronic Acids: These isomers are generally more stable than 2-pyridine boronic acid and exhibit protodeboronation mechanisms more akin to simple aryl boronic acids, with degradation rates increasing in acidic or basic conditions.[3]
Oxidative Degradation
The second major degradation pathway is the oxidation of the carbon-boron bond, which leads to the formation of the corresponding pyridinol (hydroxypyridine) and boric acid. This process is particularly relevant in the presence of oxidizing agents such as hydrogen peroxide (H₂O₂) or other reactive oxygen species (ROS).[4][5] The reaction proceeds via the formation of a boronate ester with the oxidant, followed by rearrangement and hydrolysis.[5]
Quantitative Stability Data
The stability of pyridine boronic acids is highly dependent on the isomer and the pH of the medium. The following tables summarize quantitative data on the half-lives of pyridine boronic acid isomers under various conditions and compare their stability to their more stable ester derivatives.
Table 1: pH-Dependent Half-lives of Pyridine Boronic Acid Isomers at 70°C in 1:1 Dioxane/Water
| pH | 2-Pyridine Boronic Acid Half-life (t½) | 3-Pyridine Boronic Acid Half-life (t½) | 4-Pyridine Boronic Acid Half-life (t½) |
| 1 | ~ 1 hour | > 1 week | > 1 week |
| 3 | ~ 10 minutes | > 1 week | > 1 week |
| 5 | ~ 1 minute | > 1 week | > 1 week |
| 7 | ~ 25-50 seconds | > 1 week | > 1 week |
| 9 | ~ 5 minutes | > 1 week | > 1 week |
| 11 | ~ 1 hour | > 1 week | > 1 week |
| 13 | > 10 hours | ~ 1 week | > 1 week |
Data adapted from kinetic studies by Lloyd-Jones and co-workers.[6]
Table 2: Comparative Stability of Pyridine Boronic Acids and Their Derivatives
| Compound | Derivative | Stability Characteristics |
| 2-Pyridine Boronic Acid | Free Boronic Acid | Highly unstable, especially at neutral pH. Decomposes significantly on the benchtop within days.[7] |
| Pinacol Ester | More stable than the free boronic acid, but can still undergo hydrolysis and protodeboronation.[8] | |
| MIDA Ester | Exceptionally stable, air-stable, crystalline solid. No decomposition observed after 60 days on the benchtop.[2][7] Enables "slow release" of the boronic acid under specific basic conditions.[7] | |
| 3-Pyridine Boronic Acid | Free Boronic Acid | Generally stable under neutral conditions. |
| 4-Pyridine Boronic Acid | Free Boronic Acid | Generally stable under neutral conditions.[6] |
Table 3: Kinetic Data for Oxidative Degradation of Boronic Acids with Hydrogen Peroxide
| Boronic Acid Derivative | Second-Order Rate Constant (k_obs) | Conditions |
| Phenylboronic Acid | ~1.8 M⁻¹s⁻¹ | pH 7.4, aqueous buffer |
| Borinic Acid Analogue | ~1.9 x 10⁴ M⁻¹s⁻¹ | pH 7.4, aqueous buffer |
Data from a study on model boronic and borinic acids, illustrating the susceptibility to oxidation.[2]
Degradation Pathways
The following diagrams illustrate the key degradation pathways for pyridine boronic acids.
References
- 1. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Pyridinylboronic acid MIDA ester 95 1104636-72-7 [sigmaaldrich.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-Bromopyridine-2-boronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Bromopyridine-2-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of various bipyridine and aryl-pyridine scaffolds, which are of significant interest in medicinal chemistry and materials science. The following sections detail the reaction principles, experimental protocols, and quantitative data to facilitate the successful application of this reagent in research and development.
Introduction to this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] Specifically, the reaction of this compound with aryl or heteroaryl halides provides a direct route to synthesize 5-substituted-2-arylpyridines. The pyridine nitrogen atom can influence the catalytic cycle, making the selection of appropriate reaction conditions crucial for achieving high yields.[2]
The general transformation is depicted below:
General Reaction Scheme:
Where Py represents the pyridine ring, and Ar-X is an aryl or heteroaryl halide.
Data Presentation: Reaction Conditions and Yields
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize typical reaction conditions and yields for the coupling of analogous bromopyridines and pyridyl boronic acids, providing a strong starting point for reaction optimization.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids [3][4]
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 88 |
| 5-Bromonicotinaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | DME | 85 | 12 | 92 |
| 5-Bromonicotinaldehyde | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 16 | 89 |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 90 |
Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine [2]
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |
Experimental Protocols
This section provides detailed methodologies for conducting Suzuki-Miyaura coupling reactions with this compound. These protocols are general starting points and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of bromopyridines with arylboronic acids.[3]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating source (oil bath or microwave reactor)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the aryl halide, and potassium phosphate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol utilizes microwave irradiation to potentially shorten reaction times and improve yields.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., DME)
-
Microwave reactor and appropriate vials
Procedure:
-
In a microwave vial, combine this compound, the aryl halide, and the base.
-
Add the palladium catalyst.
-
Add the chosen solvent to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimal temperature and time should be determined for each specific substrate combination.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromopyridine-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-bromopyridine-2-boronic acid in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules with potential therapeutic applications. The methodologies described herein—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings—offer powerful strategies for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of diverse molecular scaffolds.
Introduction
This compound is a key synthetic intermediate, featuring both a nucleophilic boronic acid moiety and an electrophilic bromide on the same pyridine ring. This dual functionality allows for sequential, site-selective cross-coupling reactions, making it an invaluable tool for the synthesis of polysubstituted pyridines. Pyridine-containing molecules are prevalent in a wide range of pharmaceuticals and bioactive compounds, and the ability to precisely functionalize this core structure is crucial for the development of new chemical entities with desired pharmacological properties.
These notes provide detailed experimental protocols, data on reaction conditions and yields for analogous systems, and visualizations of key mechanistic and procedural concepts to aid researchers in the successful application of this compound in their synthetic endeavors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. In the context of this compound, it can be employed to couple an aryl or heteroaryl group at the 2-position of the pyridine ring.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives
| Coupling Partner (Aryl Halide) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 16 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 80-90 |
| 2-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | sec-Butanol | 100 | 24 | 75-85 |
| 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | 70-80 |
Note: The data presented is based on reactions with structurally similar pyridine boronic acids or bromopyridines and may require optimization for this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add anhydrous toluene and degassed water (typically in a 5:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biarylpyridine.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, which in the case of this compound, would typically involve the reaction of the bromide with a terminal alkyne.
Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Coupling Partner (Terminal Alkyne) | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 6 | 85-95 |
| 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (3) | DMF | 60 | 12 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 8 | 75-85 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N (2.5) | Acetonitrile | 50 | 10 | 80-90 |
Note: The data presented is based on reactions with structurally similar bromopyridines and may require optimization for this compound. Copper-free conditions are also reported and may be advantageous in certain cases.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of the bromide of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds. For this compound, this reaction would involve the coupling of the bromide with a primary or secondary amine.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Coupling Partner (Amine) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | BINAP (3) | NaOt-Bu (1.2) | Toluene | 100 | 12 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (1.5) | THF | 80 | 10 | 75-85 |
| Indole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 24 | 70-80 |
Note: The data presented is based on reactions with structurally similar bromopyridines and may require optimization for this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of the bromide of this compound with a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.2 equiv)
-
Toluene, anhydrous
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOt-Bu.
-
Add this compound and anhydrous toluene.
-
Add the secondary amine to the mixture.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. In the case of this compound, the bromide would react with an alkene to form a substituted pyridine. It's important to note that boronic acids can also participate in Heck-type reactions under specific oxidative conditions, but the protocol below focuses on the more common reaction of the aryl bromide.
Table 4: Representative Conditions for Heck Coupling of Bromopyridines
| Coupling Partner (Alkene) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | 70-80 |
| n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 75-85 |
| 1-Octene | Herrmann's catalyst (1) | - | NaOAc (2) | NMP | 120 | 36 | 60-70 |
| Cyclohexene | PdCl₂(dppf) (3) | - | Ag₂CO₃ (1.5) | 1,4-Dioxane | 110 | 24 | 65-75 |
Note: The data presented is based on reactions with structurally similar bromopyridines and may require optimization for this compound.
Detailed Experimental Protocol: Heck Coupling
This protocol describes a general procedure for the Heck coupling of the bromide of this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath.
-
Stir the reaction for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Logical relationship of key reaction parameters influencing the outcome of a cross-coupling reaction.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are powerful and versatile transformations for the synthesis of complex pyridine-containing molecules. The protocols and data provided in these application notes serve as a valuable starting point for researchers. However, it is important to note that the optimal conditions for these reactions are often substrate-dependent, and some degree of optimization may be necessary to achieve the desired outcomes for specific applications. Careful consideration of the catalyst, ligand, base, solvent, and temperature is crucial for the successful implementation of these methodologies in drug discovery and materials science.
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 5-Bromopyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The versatile nature of the pyridine ring allows for fine-tuning of physicochemical properties and biological activity through substitution at various positions. 5-Bromopyridine-2-boronic acid is a key building block that enables the efficient synthesis of a diverse range of 2,5-disubstituted pyridines via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in drug discovery for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[1][2][3]
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines using this compound, with a focus on applications in drug discovery, particularly in the development of kinase inhibitors.
Applications in Drug Discovery
The 2,5-disubstituted pyridine motif is a privileged structure in numerous biologically active compounds. The introduction of aryl or heteroaryl groups at the 2-position of the pyridine ring can lead to potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. For instance, pyridine derivatives are integral to drugs like Nexium and Actos.[4] The synthesis of 2-(2-amino-5-bromo-benzoyl) pyridine, a key intermediate for the intravenous anesthetic Remimazolam, highlights the utility of related substituted pyridines in pharmacology.[5] The Suzuki-Miyaura coupling provides a direct route to generate libraries of novel pyridine derivatives for screening against various therapeutic targets.
Signaling Pathway Context: Kinase Inhibition
Many substituted pyridines derived from this compound are designed as kinase inhibitors. These molecules typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting signaling cascades that are often dysregulated in diseases like cancer.
Caption: General mechanism of kinase inhibition by substituted pyridines.
Data Presentation: Suzuki-Miyaura Coupling of 5-Bromo-Pyridine Derivatives
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromo-pyridine derivatives with various boronic acids. While specific data for this compound is limited in readily available literature, the data for the closely related 5-bromo-2-methylpyridin-3-amine provides a strong indication of expected yields and successful reaction parameters.[1]
Table 1: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 75 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 82 |
| 3 | 4-Iodophenylboronic acid | 5-(4-Iodophenyl)-2-methylpyridin-3-amine | 78 |
| 4 | 3,5-Difluorophenylboronic acid | 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | 70 |
| 5 | 3-Chloro-4-fluorophenylboronic acid | 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 65 |
Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 equiv), arylboronic acid (1.18 mmol), Pd(PPh₃)₄ (5 mol %), K₃PO₄ (2.3 mmol), 1,4-dioxane/H₂O (4:1), 85-95 °C, 15 h.[1]
Table 2: Representative Yields for Suzuki Coupling of Bromo-Heterocycles with Aryl and Heteroaryl Boronic Acids
| Entry | Bromo-Compound | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 81 |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 80 | 95 |
| 3 | 5-Bromopyrimidine | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | NaOtBu | Dioxane | RT | 91 |
| 4 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 81 |
| 5 | 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve maximum yield.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from procedures for similar 5-bromopyridine derivatives.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl bromide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl/heteroaryl bromide, and finely ground potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask via syringe.
-
Ensure the flask is sealed and perform three vacuum/backfill cycles with the inert gas.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine.
Protocol 2: General Procedure using Pd(dppf)Cl₂
This protocol is based on conditions found to be effective for other challenging Suzuki couplings.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3-5 mol %)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethoxyethane (DME) or Dioxane/Water mixture
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, combine this compound, the aryl/heteroaryl bromide, potassium carbonate, and Pd(dppf)Cl₂.
-
Add the solvent (e.g., DME or a Dioxane/Water mixture).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Experimental Workflow Diagram
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of 2,5-disubstituted pyridines. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for this transformation, with broad applicability in the generation of compound libraries for drug discovery. The protocols and data presented herein offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this important class of molecules, particularly in the development of novel kinase inhibitors.
References
Application Notes and Protocols: 5-Bromopyridine-2-boronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridine-2-boronic acid is a versatile bifunctional reagent that has emerged as a valuable building block in medicinal chemistry. Its structure, featuring both a bromine atom and a boronic acid moiety on a pyridine ring, allows for sequential and site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a robust and widely used method for carbon-carbon bond formation, is the most common application for this compound.[1] The resulting 2,5-disubstituted pyridine scaffolds are prevalent in a wide range of biologically active molecules, including inhibitors of key enzymes implicated in various diseases. The pyridine core itself is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and other favorable interactions within the active sites of biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on the development of kinase inhibitors.
Key Application: Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them important targets for therapeutic intervention. The 2,5-disubstituted pyridine motif, readily accessible from this compound, is a common core structure in many kinase inhibitors.
One important class of kinases are the Janus kinases (JAKs), which are central to the signaling of numerous cytokines and growth factors involved in immunity and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is implicated in autoimmune diseases and cancers. Small molecule inhibitors targeting JAKs have shown significant clinical benefit.
The following sections detail a representative synthesis of a 2-arylpyridine, a key intermediate for a Janus Kinase (JAK) inhibitor, utilizing a Suzuki-Miyaura coupling reaction with a boronic acid derivative, illustrating the utility of this compound's chemical reactivity.
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a bromopyridine derivative with a boronic acid. This specific example is adapted from the synthesis of precursors for Janus Kinase (JAK) inhibitors.
Reaction Scheme:
Materials:
-
This compound (or a similar arylboronic acid)
-
Aryl bromide (e.g., a substituted bromopyrrolopyrimidine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate [K₃PO₄])
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium phosphate (2.0-3.0 eq).
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.10 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times.
-
Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Stir the reaction mixture at a temperature ranging from 85-100 °C. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-arylpyridine product.
Data Presentation
Table 1: Representative Suzuki-Miyaura Reaction Conditions and Yields for the Synthesis of 2-Arylpyridines
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Substituted 2-bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ (2.0) | Isopropanol/H₂O | Reflux | 0.5 - 2 | 85-95 |
| 5-bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 90 | 18 | 60-85[2] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2.0) | DME | 80 | 2 | 90 |
| Pyridine-2-sulfonyl fluoride | Various hetero(aryl) boronic acids | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane | 65-100 | 12 | 5-89 |
Note: This table presents data for similar Suzuki-Miyaura reactions to provide a comparative overview. Yields are highly substrate-dependent.
Table 2: Biological Activity of a Representative Janus Kinase (JAK) Inhibitor
The following table shows the inhibitory activity of a clinical JAK inhibitor, Upadacitinib, which features a core structure that can be synthesized through methodologies involving Suzuki-Miyaura coupling of heterocyclic partners.
| Compound | Target Kinase | IC₅₀ (nM) |
| Upadacitinib | JAK1 | 43 |
| Upadacitinib | JAK2 | 110 |
| Upadacitinib | JAK3 | 2300 |
Data sourced from publicly available information on Upadacitinib.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Janus Kinase (JAK) - STAT Signaling Pathway
The JAK-STAT signaling pathway is a crucial pathway for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression.
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient method for the synthesis of 2,5-disubstituted pyridines. These scaffolds are key components of numerous biologically active molecules, particularly in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The ability to readily introduce diverse aryl and heteroaryl groups allows for extensive structure-activity relationship (SAR) studies, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates. The protocols and data presented herein underscore the significance of this compound as a crucial tool for drug discovery and development professionals.
References
Application Notes: Chan-Lam Coupling with 5-Bromopyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling is a versatile and powerful copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds.[1] This reaction facilitates the union of an aryl boronic acid with a nucleophile containing an N-H, O-H, or S-H bond, such as an amine, alcohol, or thiol.[1] A significant advantage of the Chan-Lam coupling over other methods like the Buchwald-Hartwig amination is its operational simplicity; it is often conducted under mild conditions, at room temperature, and is tolerant to air, making it highly amenable to various synthetic applications.[1][2] The use of copper, an inexpensive and earth-abundant metal, further enhances its appeal.
This document provides detailed application notes and protocols for the Chan-Lam coupling specifically utilizing 5-Bromopyridine-2-boronic acid. This reagent is a valuable building block in medicinal chemistry, as the resulting 2-substituted-5-bromopyridine core is a key scaffold in numerous biologically active compounds. The bromine atom provides a convenient handle for further functionalization, enabling the rapid generation of diverse molecular libraries for drug discovery programs.
General Reaction Scheme
The overall transformation for the Chan-Lam coupling of this compound with a generic nucleophile (H-X, where X = NR¹, O, S) is depicted below.
Caption: General scheme of the Chan-Lam cross-coupling reaction.
Applications in C-N, C-O, and C-S Bond Formation
The Chan-Lam coupling is broadly applicable for creating carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The following tables summarize representative reaction conditions and yields.
Disclaimer: While these conditions are based on established Chan-Lam protocols, yields can vary significantly depending on the specific nucleophile used. Optimization may be required for substrates not listed.
Table 1: Representative Conditions for C-N Bond Formation (N-Arylation)
| Entry | Nucleophile (1.2 eq.) | Cu Catalyst (mol%) | Base (2.0 eq.) | Solvent | Temp. | Time (h) | Yield (%) |
| 1 | Indazole | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24-48 | 75-90 |
| 2 | 2-Aminobenzothiazole | Cu(OAc)₂ (10) | K₃PO₄ (1.5 eq.) | MeCN | RT | 24 | 80-95 |
| 3 | 4-Aminophenol | Cu(OAc)₂ (10) | Cs₂CO₃ (2.0 eq.) | MeOH | RT | 12-24 | 70-85 |
| 4 | Morpholine | Cu(OAc)₂ (20) | Et₃N | DCM | RT | 48 | 65-80 |
| 5 | Aniline | Cu(OAc)₂ (10) | Pyridine | Toluene | 50°C | 12 | 85-95 |
Table 2: Representative Conditions for C-O Bond Formation (O-Arylation)
| Entry | Nucleophile (1.2 eq.) | Cu Catalyst (mol%) | Base (2.0 eq.) | Solvent | Temp. | Time (h) | Yield (%) |
| 1 | Phenol | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24-48 | 70-85 |
| 2 | 4-Methoxyphenol | Cu(OAc)₂ (10) | Et₃N | DCM | RT | 24 | 75-90 |
| 3 | Benzyl Alcohol | Cu(OTf)₂ (10) | DBU | Toluene | 80°C | 12 | 60-75 |
| 4 | 2-Naphthol | Cu(OAc)₂ (15) | DMAP | MeCN | 60°C | 18 | 70-88 |
Table 3: Representative Conditions for C-S Bond Formation (S-Arylation)
| Entry | Nucleophile (1.0 eq.) | Cu Catalyst (mol%) | Base (3.0 eq.) | Solvent | Temp. | Time (h) | Yield (%) |
| 1 | Thiophenol | CuSO₄ (5) | nBu₄NOH | EtOH | RT | 8 | 80-95 |
| 2 | 4-Methylthiophenol | Cu(OAc)₂ (10) | Pyridine | DMF | RT | 12 | 75-90 |
| 3 | Dodecanethiol | Cu(OAc)₂ (10) | Pyridine | DMF | RT | 24 | 60-75 |
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Arylation of Heterocycles
This protocol provides a general method for the N-arylation of nitrogen-containing heterocycles, such as indazole or 2-aminobenzothiazole, with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Nitrogen Heterocycle (e.g., Indazole) (1.2 mmol, 1.2 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Base (e.g., Pyridine, 2.0 mmol, 2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN) (5 mL)
-
4 Å Molecular Sieves (optional, ~250 mg)
Procedure:
-
To an oven-dried round-bottom flask or vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the N-heterocycle (1.2 mmol), and Copper(II) Acetate (0.1 mmol).
-
If reagents or solvent are not strictly anhydrous, add activated 4 Å molecular sieves.
-
Add the anhydrous solvent (5 mL), followed by the base (2.0 mmol).
-
Seal the vessel (if using a vial) or cap the flask, and stir the reaction mixture vigorously at room temperature. The reaction is typically open to the air.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 24 to 48 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the copper catalyst and molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-arylated product.
Protocol 2: General Procedure for O-Arylation of Phenols
This protocol outlines a representative procedure for the O-arylation of phenols.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenol derivative (1.2 mmol, 1.2 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve the this compound (1.0 mmol) and the phenol (1.2 mmol) in dichloromethane (5 mL).
-
Add Copper(II) Acetate (0.1 mmol) and pyridine (2.0 mmol) to the solution.
-
Stir the mixture vigorously at room temperature under an air atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 24-48 hours).
-
After cooling to room temperature, work up the reaction by diluting with dichloromethane (15 mL), washing with 1M HCl (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to isolate the desired aryl ether.
Visualized Workflow and Mechanism
Experimental Workflow
The general workflow for setting up and performing a Chan-Lam coupling reaction is outlined below.
Caption: General experimental workflow for the Chan-Lam C-N coupling.
Proposed Catalytic Cycle
The precise mechanism of the Chan-Lam coupling is complex and subject to ongoing research. A widely accepted catalytic cycle involves copper(II) and copper(III) intermediates.
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.
Troubleshooting and Key Considerations
-
Protodeboronation: The primary side reaction is the replacement of the boronic acid group with a hydrogen atom. Using anhydrous solvents and optionally adding 4 Å molecular sieves can help minimize this side reaction.[3]
-
Homocoupling: Dimerization of the boronic acid (Ar-Ar) can sometimes be observed. The use of a coordinating base like pyridine can often suppress this pathway.
-
Reaction Rate: Electron-deficient boronic acids (like this compound) and electron-rich nucleophiles (like electron-rich anilines) tend to react more readily. For less reactive substrates, gentle heating (40-60 °C) may be required to drive the reaction to completion.
-
Catalyst Choice: While Cu(OAc)₂ is the most common catalyst, other copper sources like CuSO₄ or Cu(OTf)₂ can be effective and may be superior for certain substrate combinations.[2]
-
Ligands: While many Chan-Lam reactions are ligand-free, the addition of a ligand such as 1,10-phenanthroline can sometimes accelerate the reaction and improve yields, particularly for challenging substrates.[2][4]
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an indispensable tool in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[4][5]
The pyridine scaffold is a privileged structure in a multitude of pharmaceuticals. Functionalization of the pyridine ring, particularly with an alkynyl moiety, can significantly modulate the biological activity of a molecule. 5-Bromopyridine-2-boronic acid is a bifunctional building block that presents an opportunity for sequential, chemoselective cross-coupling reactions. The presence of both a bromo substituent and a boronic acid group allows for orthogonal derivatization, with the Sonogashira coupling at the C-Br bond and a subsequent Suzuki-Miyaura coupling at the C-B bond.
These application notes provide a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes. To ensure a clean and high-yielding reaction, a two-step approach is recommended, involving the protection of the boronic acid moiety as a pinacol ester prior to the Sonogashira coupling. This strategy prevents potential side reactions and catalyst inhibition by the free boronic acid.
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (the protected this compound) to form a Pd(II) complex.
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyridine product and regenerate the Pd(0) catalyst.
The boronic acid group is protected as a pinacol ester to prevent its participation in the reaction, for instance, through a competing Suzuki-Miyaura type coupling.[6] The pinacol ester is generally stable under the basic conditions of the Sonogashira reaction and can be deprotected or used directly in a subsequent Suzuki coupling.[6][7]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of a protected 5-bromopyridine derivative with various terminal alkynes, based on analogous reactions with similar substrates.[5][8]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 60 | 6 | 80-90 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF/DMF | 50 | 8 | 75-85 |
| 4 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 80 | 4 | >90 |
Experimental Protocols
Protocol 1: Protection of this compound with Pinacol
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound and pinacol.
-
Add a suitable volume of anhydrous DCM or THF to dissolve the reagents.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, add a drying agent (e.g., MgSO₄ or Na₂SO₄) and stir for an additional 30 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
-
The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Materials:
-
5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)
-
Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add 5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add the anhydrous and degassed solvent (THF or DMF) via syringe, followed by the amine base.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the desired temperature (refer to the data table) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Mandatory Visualizations
Caption: Experimental workflow for the two-step Sonogashira coupling.
Caption: Simplified catalytic cycles of the Sonogashira coupling.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Buy 2-Bromo-5-chloropyridine-3-boronic acid pinacol ester | 2121511-83-7 [smolecule.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 5-Bromopyridine-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organic halide. 5-Bromopyridine-2-boronic acid is a valuable bifunctional building block in medicinal chemistry. The presence of both a boronic acid and a bromine atom on the pyridine ring allows for sequential, site-selective cross-coupling reactions. This enables the synthesis of complex, multi-substituted pyridine derivatives, which are prevalent scaffolds in numerous clinically approved drugs and compounds under investigation, particularly as kinase inhibitors in oncology.[1][2]
This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling reaction utilizing this compound as a key reagent. It is important to note that while the topic mentions Stille coupling, boronic acids are reagents for the Suzuki-Miyaura coupling. Stille couplings, in contrast, utilize organostannane reagents.
Applications in Drug Discovery: Kinase Inhibitor Synthesis
Pyridine-based compounds are integral to the design of a wide array of kinase inhibitors.[1] The pyridine scaffold can act as a bioisostere for other aromatic rings and participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases. The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides is a key strategy for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.
Derivatives of 2-arylpyridines have shown significant promise as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs).[1] CDKs are critical regulators of the cell cycle, and their dysregulation is a common feature of cancer.[1] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them attractive therapeutic targets.[1]
Signaling Pathway: Cyclin-Dependent Kinase (CDK) in Cell Cycle Regulation
The diagram below illustrates a simplified signaling pathway involving CDKs, which are key targets for inhibitors synthesized using this compound derivatives.
Caption: Simplified CDK pathway in cell cycle regulation.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. This protocol is based on established methodologies for similar bromopyridines and should be optimized for specific substrates.[3]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium phosphate [K₃PO₄], 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Experimental Workflow
The following diagram outlines the key steps in a typical Suzuki-Miyaura coupling experiment.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Reaction Conditions
The successful Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes representative conditions for the coupling of various bromopyridines and related heteroaromatics, which can serve as a starting point for optimization.
| Aryl Halide/Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine + Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 65-85 | [3] |
| 2-Bromopyridine + Arylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 75-95 | [1] |
| 5-Bromopyrimidine + 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 | [4] |
| 2-Pyridylboronate + 5-Bromopyrimidine | Pd₂(dba)₃ (1.5) / Ligand 1 (4.5) | KF (3.0) | 1,4-Dioxane | 110 | 12 | 91 | [5] |
Note: Yields are highly dependent on the specific substrates and reaction conditions used. The conditions provided are illustrative and may require optimization.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the functionalization of this compound. The resulting substituted pyridine derivatives are valuable building blocks for the synthesis of complex molecules, particularly in the discovery of novel kinase inhibitors for therapeutic applications. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in medicinal chemistry and drug development to explore the full synthetic potential of this important heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyridine-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (like a boronic acid) with an organic halide or triflate.[2][3] In the realm of medicinal chemistry and materials science, the construction of biaryl and hetero-biaryl scaffolds is of paramount importance, and the Suzuki coupling provides a versatile tool for this purpose.[4]
This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 5-bromopyridine-2-boronic acid with various aryl and heteroaryl halides. Pyridine-containing biaryls are prevalent motifs in pharmaceuticals and functional materials. However, the Suzuki coupling of pyridylboronic acids can present unique challenges, including catalyst inhibition by the pyridine nitrogen and competing protodeboronation of the boronic acid.[4][5] The protocols outlined herein are designed to address these challenges and provide a reliable starting point for successful cross-coupling.
Catalytic Cycle Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle centered around a palladium catalyst.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) complex.[6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[6][7] The base activates the boronic acid, facilitating this transfer.[8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[6][7]
Experimental Workflow Diagram
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Experimental Protocol
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (or its pinacol ester derivative)
-
Aryl or heteroaryl halide (e.g., bromide, chloride, or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Magnetic stir bar
-
Condenser (if refluxing)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the this compound (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to ensure an oxygen-free atmosphere.[8] The Pd(0) catalyst is sensitive to atmospheric oxygen.[8]
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 v/v dioxane/water) to dissolve both organic and inorganic reagents.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Reaction Conditions and Yields
The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling. The following table summarizes various conditions reported for the coupling of pyridyl boronic acids and related heteroaromatics, which can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ (3.0) | Acetonitrile/Water (4:1) | 80 | 12-24 | Varies | A general starting point for bromopyridines.[8] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ | K₃PO₄ (3.0) | Dioxane | 100-120 | 18-24 | Good to Excellent | Effective for heteroaryl chlorides.[9] |
| Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (aq. 1M) | 1,4-Dioxane | Reflux | 8 | ~69 | Standard conditions for some bipyridine syntheses.[10] |
| Pd(OAc)₂ (3) | SPhos | K₃PO₄ (2.0) | Toluene/Water | 100 | 12 | High | Buchwald precatalysts are often highly active. |
| Pd₂(dba)₃ (1.0) | Buchwald Ligand (e.g., 2) | KF (3.0) | Dioxane | 80 | 12-18 | 74-82 | Effective for lithium triisopropyl 2-pyridylboronates.[4] |
| Pd(dppf)Cl₂ (10) | dppf | Na₃PO₄ (3.0) | Dioxane | 65-100 | 12 | 5-89 | Used for coupling with pyridine-2-sulfonyl fluoride.[11] |
Note: Yields are highly dependent on the specific coupling partners used.
Troubleshooting and Optimization
-
Low or No Yield: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[8] Consider using bulky, electron-rich phosphine ligands (Buchwald ligands) to promote the reaction. Also, ensure the catalyst is active and the reaction is thoroughly degassed.[5][8]
-
Protodeboronation: Pyridylboronic acids can be unstable and undergo cleavage of the C-B bond.[5] Using milder bases like KF or K₂CO₃, lower reaction temperatures, shorter reaction times, or anhydrous solvents can mitigate this side reaction.[5] The use of boronic esters (e.g., pinacol esters) can also improve stability.[6]
-
Homocoupling: The self-coupling of the boronic acid can be a competing side reaction, often promoted by oxygen.[5] Rigorous degassing is crucial to minimize this.[5][8]
-
Dehalogenation: Reduction of the starting aryl halide can occur.[5] This may be addressed by screening different ligands, bases, or lowering the reaction temperature.[8]
By carefully selecting the reaction conditions and being mindful of the potential challenges, the Suzuki-Miyaura coupling of this compound can be a highly effective method for the synthesis of valuable hetero-biaryl compounds.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Catalyst Selection in Suzuki Reactions with 5-Bromopyridine-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate.[1] It is widely employed in the synthesis of pharmaceuticals, fine chemicals, and complex molecules like polyolefins and substituted biphenyls.[1]
This document provides detailed application notes on catalyst selection for Suzuki reactions involving 5-Bromopyridine-2-boronic acid. This substrate is particularly challenging due to the presence of both a halide (bromo group) and a boronic acid on the same pyridine ring, which can lead to self-coupling or polymerization. Furthermore, 2-substituted pyridine organoboron reagents are known to be difficult coupling partners due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst, as well as the propensity for protodeboronation.[3][4] Careful selection of the catalyst, ligand, base, and solvent is therefore critical for a successful reaction.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki reaction is generally understood to proceed through a catalytic cycle involving a palladium catalyst.[5] The cycle consists of three main steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[2][6] This step initiates the cycle.
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) center.[6] This step requires activation of the organoboron compound by a base to form a more nucleophilic boronate species.[7][8]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][6]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of Pyridyl Boronic Acids: Base and Solvent Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The incorporation of a pyridine moiety into organic molecules is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and prevalence in bioactive compounds. However, the Suzuki coupling of pyridyl boronic acids presents distinct challenges, primarily associated with the position of the nitrogen atom within the pyridine ring.
This document provides a detailed overview of the critical roles of bases and solvents in overcoming these challenges, with a focus on optimizing reaction conditions for 2-, 3-, and 4-pyridyl boronic acids. We present compiled data from the literature in structured tables for easy comparison, detailed experimental protocols for key reaction conditions, and visualizations to clarify the underlying chemical principles.
The Challenge of Pyridyl Boronic Acids in Suzuki Coupling
The primary difficulties encountered in the Suzuki coupling of pyridyl boronic acids, particularly with 2-pyridyl boronic acid, are catalyst inhibition and protodeboronation.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or halting the catalytic cycle. This is most pronounced with 2-pyridyl boronic acids due to the proximity of the nitrogen to the boronic acid group.[1]
-
Protodeboronation: This is an undesired side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol), replacing the boronic acid group with a hydrogen atom.[1][2] Pyridyl boronic acids, especially the 2-substituted isomer, are highly susceptible to protodeboronation, which reduces the yield of the desired coupled product.[1][2] Under neutral pH, 2-pyridyl boronic acid can form a zwitterionic species that readily undergoes protodeboronation.[2]
The careful selection of the base and solvent system is paramount to mitigate these issues and achieve high-yielding cross-coupling reactions.
The Role of the Base
The base in a Suzuki-Miyaura coupling plays multiple crucial roles:
-
Activation of the Boronic Acid: The base activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which facilitates the transmetalation step.[3]
-
Promotion of Reductive Elimination: In some cases, the base can facilitate the final reductive elimination step to release the product and regenerate the active catalyst.
-
Influence on Protodeboronation: The choice and strength of the base can significantly impact the rate of protodeboronation. While a base is necessary for the catalytic cycle, strongly basic conditions can sometimes promote this unwanted side reaction.[1] Conversely, for 2-pyridyl boronic acids, both acidic and basic conditions can suppress protodeboronation by shifting the equilibrium away from the reactive zwitterionic form.[1]
Commonly used bases include inorganic salts such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium carbonate (Na₂CO₃), and potassium fluoride (KF). Weaker bases like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can sometimes be employed to minimize protodeboronation.[3]
The Role of the Solvent
The solvent system influences the Suzuki coupling in several ways:
-
Solubility: The solvent must dissolve the reactants, catalyst, and base to a sufficient extent to allow the reaction to proceed efficiently.
-
Polarity and Coordination: The polarity of the solvent can affect the stability of catalytic intermediates and the rate of the different steps in the catalytic cycle. Some polar aprotic solvents like DMF or dioxane are commonly used.
-
Role of Water: The presence of water can be beneficial, often accelerating the reaction by promoting the formation of the active boronate species and aiding in the dissolution of inorganic bases.[4][5] However, an excess of water can also increase the rate of protodeboronation.[6] Therefore, the optimal amount of water is often a delicate balance. Anhydrous conditions are sometimes employed to minimize protodeboronation.[3] For certain bases like K₃PO₄, a small amount of water may be necessary for the reaction to be effective under anhydrous conditions.[3]
Commonly used solvents include 1,4-dioxane, toluene, tetrahydrofuran (THF), isopropanol (iPrOH), and dimethylformamide (DMF), often in combination with water.[7][8]
Data Presentation: Base and Solvent Effects on Yield
The following tables summarize the effects of different bases and solvents on the Suzuki coupling of 2-, 3-, and 4-pyridyl boronic acids with various aryl halides. The data is compiled from multiple literature sources to provide a comparative overview.
Table 1: Suzuki Coupling of 2-Pyridyl Boronic Acid Derivatives
| Aryl Halide | Boronic Acid Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | - | 73 | [9] |
| 4-n-Butylchlorobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | - | 76 | [9] |
| 2-Chloro-p-xylene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | - | 70 | [9] |
| 4-Chloroanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | - | 78 | [9] |
| 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | - | 85 | [9] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 65 | - | 72 | [10] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | - | - | [10] |
Table 2: Suzuki Coupling of 3-Pyridyl Boronic Acid
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90-110 | 12-24 | 75-85 | [11] |
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | 80-100 | 4-12 | 85-95 | [11] |
| 4-Bromoanisole | PEPPSI-IPr | K₃PO₄ | t-BuOH/Water | 80-100 | 1-6 | >95 | [11] |
| 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq) | Dioxane | reflux | 8 | - | [12] |
Table 3: Suzuki Coupling of 4-Pyridyl Boronic Acid
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O (4:1) | 80 | 1-2 | - | [13] |
| Aryl Bromide | Pd₂(dba)₃ / Cy₃P·HBF₄ | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 20 | ~80 | [13] |
| 4-(Diphenylamino)benzeneboronic acid | Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [14] |
| 4-(Diphenylamino)benzeneboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [14] |
| 4-(Diphenylamino)benzeneboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [14] |
Experimental Protocols
The following are generalized protocols based on common and effective methods found in the literature. Note: These protocols should be considered as a starting point and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Protocol 1: General Procedure for Suzuki Coupling of 2-Pyridylboronate with Aryl Chlorides using KF in Dioxane
This protocol is adapted from a method demonstrated to be effective for challenging couplings of 2-pyridyl boronates.[15]
Materials:
-
Aryl or heteroaryl chloride (1.0 equiv)
-
Lithium triisopropyl 2-pyridylboronate (1.5 equiv)
-
Potassium fluoride (KF, 3.0 equiv, spray-dried)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
Phosphine oxide ligand (e.g., Ligand 2 from the reference, 3.0 mol%)[15]
-
Anhydrous 1,4-dioxane (degassed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl or heteroaryl chloride, lithium triisopropyl 2-pyridylboronate, potassium fluoride, Pd₂(dba)₃, and the phosphine oxide ligand.
-
Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 to 0.2 M with respect to the aryl chloride.
-
Replace the septum with a Teflon screw cap and seal the vessel tightly.
-
Place the Schlenk tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS until consumption of the starting material).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling of 3- or 4-Pyridyl Boronic Acid using K₃PO₄ in Aqueous Dioxane
This protocol is a general method often successful for a range of pyridyl boronic acids.[11][16]
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridyl boronic acid (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol% or XPhos Pd G2, 1-2 mol%)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
Procedure:
-
In a reaction vessel (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar, combine the aryl halide, pyridyl boronic acid, K₃PO₄, and the palladium catalyst.
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add degassed 1,4-dioxane and degassed water (typically in a ratio of 4:1 to 10:1 v/v) to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography.
Visualizations
The following diagrams illustrate the key chemical processes involved in the Suzuki coupling of pyridyl boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Troubleshooting & Optimization
preventing protodeboronation of 5-Bromopyridine-2-boronic acid
Welcome to the Technical Support Center for 5-Bromopyridine-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and handling of this compound, with a special focus on preventing its common side reaction: protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond in a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, this leads to the consumption of your starting material, this compound, and the formation of 5-bromopyridine as a byproduct. This reduces the yield of your desired product and can complicate purification.
This compound is particularly susceptible to protodeboronation due to the presence of the basic nitrogen atom in the pyridine ring at the 2-position. This allows for additional decomposition pathways not typically observed with simple arylboronic acids.[1] Under neutral pH conditions, 2-pyridylboronic acids can form a zwitterionic intermediate which is highly prone to rapid, unimolecular protodeboronation.[1][2]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
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pH of the reaction medium: For 2-pyridylboronic acids, protodeboronation can be significant at neutral pH due to the formation of a reactive zwitterionic species. Both acidic and basic conditions can also promote protodeboronation through different mechanisms.[1]
-
Presence of Water: Water acts as a proton source, facilitating the cleavage of the C-B bond. While often necessary for Suzuki-Miyaura couplings, excessive water can be detrimental.
-
Elevated Temperatures: Higher reaction temperatures increase the rate of most chemical reactions, including the undesired protodeboronation.
-
Choice of Base: Strong bases can increase the concentration of the boronate species, which can be more susceptible to protodeboronation under certain conditions.
-
Prolonged Reaction Times: The longer the boronic acid is exposed to reaction conditions, the greater the extent of potential decomposition.
-
Palladium Catalyst: The palladium catalyst itself can sometimes contribute to protodeboronation.
Q3: How can I minimize protodeboronation during storage?
A3: To ensure the integrity of your this compound during storage, the following conditions are recommended:
-
Store in a cool, dry place: Keep the container tightly sealed in a refrigerator or freezer.
-
Inert Atmosphere: Store under an inert atmosphere such as argon or nitrogen to protect from moisture and oxygen.
-
Use Freshly: For best results, use the boronic acid as fresh as possible. Over time, boronic acids can dehydrate to form boroxines (cyclic anhydrides), which may have different reactivity.
Troubleshooting Guides
Issue: Significant Protodeboronation Observed in Suzuki-Miyaura Coupling
If you are observing a significant amount of the protodeboronated byproduct (5-bromopyridine) in your reaction, consider the following troubleshooting steps. The goal is to accelerate the desired Suzuki-Miyaura coupling to outcompete the protodeboronation side reaction.
Troubleshooting Workflow for Protodeboronation
Caption: A decision tree for troubleshooting protodeboronation.
Data Presentation: Impact of Reaction Parameters on Protodeboronation
The following table summarizes the general effects of various reaction parameters on the rate of protodeboronation of 2-pyridylboronic acids.
| Parameter | Condition | Impact on Protodeboronation | Recommendation for Minimizing Protodeboronation |
| Base | Strong (e.g., NaOH, KOH) | High | Use milder bases like K₃PO₄, K₂CO₃, or CsF. |
| Weak (e.g., K₃PO₄, K₂CO₃) | Low to Moderate | Preferred for unstable boronic acids. | |
| Temperature | High (e.g., >100 °C) | High | Operate at the lowest effective temperature (e.g., RT to 80 °C). |
| Low (e.g., RT - 60 °C) | Low | Ideal if the desired coupling proceeds at a reasonable rate. | |
| Solvent | High water content | High | Use anhydrous solvents or minimize the amount of water. |
| Degassed | Low | Thoroughly degas solvents to remove oxygen, which can also promote side reactions. | |
| Boronic Acid Form | Free Boronic Acid | High | Convert to a more stable derivative. |
| Pinacol Ester | Moderate | Offers increased stability compared to the free boronic acid. | |
| MIDA Boronate | Low | Provides slow, controlled release of the boronic acid, minimizing its concentration and decomposition.[3] | |
| Catalyst System | Low Activity | High (due to longer reaction times) | Use a highly active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos) to ensure rapid coupling.[3] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide (Optimized for Minimizing Protodeboronation)
This protocol is a general guideline and may require optimization for specific substrates. The key features are the use of a mild base, a highly active catalyst, and controlled conditions.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous and degassed 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), K₃PO₄ (3.0 equiv.), Pd(OAc)₂ (2 mol %), and SPhos (4 mol %).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane and degassed water (e.g., a 5:1 ratio of dioxane to water) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed tube in a preheated oil bath at 60-80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time necessary for complete consumption of the limiting reagent.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram for Protocol 1
References
minimizing homocoupling of 5-Bromopyridine-2-boronic acid in Suzuki reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of 5-Bromopyridine-2-boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical bipyridine byproduct. This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and introduces impurities that can be challenging to separate.
Q2: What are the primary causes of this compound homocoupling?
A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt such as Pd(OAc)₂ as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled product and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction.
Q3: How can I effectively remove dissolved oxygen from my reaction mixture?
A3: Rigorous degassing of the reaction solvent and mixture is crucial. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (e.g., 15-30 minutes) can displace dissolved oxygen.
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, the solvent can be frozen under an inert atmosphere, subjected to a vacuum to remove gases, and then thawed. Repeating this cycle three to five times is highly effective.
Q4: Can the choice of palladium catalyst influence the extent of homocoupling?
A4: Yes, the choice of palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize homocoupling that is mediated by Pd(II) species at the start of the reaction.[2] If a Pd(II) source is used, conditions that promote its rapid reduction to Pd(0) are beneficial.
Q5: How does the choice of base affect the homocoupling of this compound?
A5: The base is essential for activating the boronic acid for transmetalation, but an improper choice can promote side reactions.[3] Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[4] The optimal base is substrate-dependent and may require screening.
Q6: Are boronic esters, like the pinacol ester of this compound, less prone to homocoupling?
A6: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids.[5] This increased stability can make them less susceptible to degradation pathways that might lead to homocoupling. However, homocoupling of boronic esters can still occur, and the same precautions regarding oxygen and catalyst choice should be taken.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of homocoupled bipyridine byproduct | 1. Presence of oxygen in the reaction. | 1a. Ensure all solvents are thoroughly degassed by sparging with an inert gas (N₂ or Ar) or by using the freeze-pump-thaw method.[7] 1b. Maintain a positive pressure of an inert atmosphere throughout the reaction setup and duration. |
| 2. Use of a Pd(II) precatalyst. | 2. Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] | |
| 3. Suboptimal base selection. | 3. Screen weaker inorganic bases such as K₃PO₄ or K₂CO₃.[4] | |
| Low yield of the desired cross-coupled product | 1. Catalyst inhibition by the pyridine nitrogen. | 1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the palladium center. |
| 2. Poor quality of the boronic acid. | 2. Use fresh, high-purity this compound or consider converting it to a more stable pinacol ester. | |
| 3. Inefficient transmetalation. | 3. Optimize the base and consider a solvent system like 1,4-dioxane/water or toluene/water to ensure solubility of all components.[4] | |
| Reaction is sluggish or does not go to completion | 1. Low reaction temperature. | 1. Gradually increase the reaction temperature, but be aware that excessively high temperatures can promote side reactions. |
| 2. Inappropriate solvent choice. | 2. Ensure the solvent system (e.g., 1,4-dioxane/water, THF/water) facilitates the dissolution of the base and boronate species.[8] | |
| 3. Catalyst deactivation. | 3. Ensure rigorous exclusion of oxygen and consider using a more robust ligand. |
Data Presentation: Reaction Conditions for Suzuki Coupling of Bromopyridines
The following table summarizes various conditions used for the Suzuki coupling of bromopyridines with arylboronic acids, which can serve as a starting point for optimizing the reaction of this compound.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.5-2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | Moderate to Good |
| 2-Bromopyridine | Arylboronic pinacol ester | Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ | Toluene/H₂O (10:1) | 100 | Low (3-15%) |
| 4-Bromobenzonitrile | Thiophen-3-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 93 |
| 5-Bromopyrimidine | 2-Methoxypyridine-3-boronic acid | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (2) | tert-Amyl alcohol | 100 | ~70-80 |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki Reaction of this compound
This protocol is a general guideline and may require optimization for specific coupling partners.
1. Reagent Preparation and Degassing:
-
In a Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the aryl halide coupling partner (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times.
-
In a separate flask, degas the chosen solvent (e.g., 1,4-dioxane/water 4:1) by sparging with an inert gas for at least 30 minutes.[9]
2. Reaction Setup:
-
Under a positive pressure of inert gas, add the degassed solvent to the Schlenk flask containing the solids via a syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, the ligand to the reaction mixture.
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.
Mandatory Visualizations
Catalytic Cycle and Homocoupling Pathways
Caption: Suzuki catalytic cycle with the competing oxygen-mediated homocoupling pathway.
Troubleshooting Workflow for Homocoupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Side Reactions in Suzuki Coupling with 5-Bromopyridine-2-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions in Suzuki coupling reactions involving 5-Bromopyridine-2-boronic acid.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Presence of Pyridine
Observation: The starting materials are consumed, but the yield of the coupled product is low. Analysis of the crude reaction mixture by NMR or LC-MS shows a significant amount of pyridine, the protodeboronated product of this compound.
Root Cause: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] 2-Pyridylboronic acids are particularly susceptible to this side reaction due to the formation of a reactive zwitterionic intermediate under neutral pH conditions.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Solutions:
-
Use a More Stable Boronic Acid Derivative: Convert the this compound to its pinacol ester or N-methyliminodiacetic acid (MIDA) boronate. These derivatives exhibit greater stability and release the boronic acid slowly under reaction conditions, minimizing its concentration and thus the rate of protodeboronation.
-
Optimize the Base: Strong bases, especially in the presence of water, can accelerate protodeboronation. Switch to milder bases such as K₃PO₄ or Cs₂CO₃.
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If the catalyst is sufficiently active, reducing the temperature may suppress this side reaction.
-
Employ a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction. Consider using palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).
-
Minimize Water Content: While Suzuki couplings often benefit from some water, excess water can be a proton source for protodeboronation. Using anhydrous solvents may be beneficial, but the optimal water content should be determined empirically.
Issue 2: Formation of Symmetrical Biaryl Byproducts
Observation: The desired cross-coupled product is formed, but is contaminated with significant amounts of a symmetrical biaryl byproduct derived from the homocoupling of this compound.
Root Cause: Homocoupling of boronic acids can be promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.
Solutions:
-
Thoroughly Degas the Reaction Mixture: Oxygen is a key contributor to homocoupling. Ensure that all solvents are rigorously degassed prior to use by bubbling with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles. The reaction should be set up and run under a positive pressure of an inert gas.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling compared to using a Pd(II) source that needs to be reduced in situ.
-
Adjust Stoichiometry: Using a slight excess of the aryl halide coupling partner can sometimes suppress the homocoupling of the boronic acid.
-
Control Reaction Temperature: In some cases, lowering the reaction temperature may reduce the rate of homocoupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to side reactions?
A1: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which can influence its catalytic activity. Furthermore, the electronic properties of the pyridine ring make the boronic acid group susceptible to protodeboronation, especially at the 2-position.[1]
Q2: What is the "2-pyridyl problem" and does it apply here?
A2: The "2-pyridyl problem" refers to the challenges encountered in cross-coupling reactions with 2-substituted pyridines. These challenges include catalyst inhibition by the pyridine nitrogen and the high propensity of 2-pyridylboronic acids to undergo protodeboronation.[1] While this compound is a 2-pyridyl boronic acid and is susceptible to these issues, the bromo-substituent at the 5-position can also influence its reactivity.
Q3: Can the quality of my this compound affect the reaction?
A3: Absolutely. Boronic acids can degrade over time, especially if exposed to air and moisture, leading to the formation of boroxines (trimeric anhydrides) or protodeboronated impurities. It is crucial to use high-purity this compound and store it under an inert atmosphere, protected from light and moisture.
Q4: What are the ideal reaction conditions to start with for a Suzuki coupling with this compound?
A4: A good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand, a mild base, and a degassed solvent system. For example, Pd₂(dba)₃ with a ligand like SPhos or XPhos, K₃PO₄ as the base, and a dioxane/water solvent mixture at a temperature of 80-100 °C. However, optimization is often necessary for each specific substrate combination.
Data Presentation
Table 1: Representative Yields of Side Products in Suzuki Coupling of Heteroaromatic Boronic Acids
Disclaimer: The following data is illustrative and based on studies of similar heteroaromatic boronic acids. Actual yields with this compound may vary depending on the specific reaction conditions and coupling partner.
| Coupling Partner | Boronic Acid Form | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Protodeboronation Yield (%) | Homocoupling Yield (%) |
| 4-Bromoanisole | Free Boronic Acid | K₂CO₃ | Dioxane/H₂O | 100 | 65 | 25 | 5 |
| 4-Bromoanisole | Pinacol Ester | K₃PO₄ | Dioxane/H₂O | 100 | 85 | 5 | <2 |
| 1-Bromo-4-nitrobenzene | Free Boronic Acid | Cs₂CO₃ | Toluene/H₂O | 90 | 78 | 15 | 3 |
| 1-Bromo-4-nitrobenzene | MIDA Boronate | K₃PO₄ | THF/H₂O | 80 | 92 | <2 | <1 |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound Pinacol Ester
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound pinacol ester, palladium precatalyst, phosphine ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimizing Suzuki Reaction Conditions for Pyridyl Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura cross-coupling reactions involving pyridyl boronic acids.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with a 2-pyridylboronic acid resulting in a consistently low yield?
Low yields with 2-pyridylboronic acids, often termed the "2-pyridyl problem," are a common challenge and can stem from several factors:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[1][2]
-
Protodeborylation: 2-Pyridylboronic acids are highly susceptible to protodeborylation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom.[1][3][4] This is often accelerated by elevated temperatures and the presence of water.[3]
-
Slow Transmetalation: The transfer of the pyridyl group from the boron atom to the palladium complex can be sluggish for electron-deficient heteroaryl boron compounds.[4]
Solutions:
-
Use More Stable Boronic Acid Derivatives: Consider using boronic acid pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, which are more stable and less prone to protodeborylation.[1]
-
Employ Specialized Ligands: Utilize bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands can stabilize the palladium catalyst and facilitate the challenging steps of the catalytic cycle.
-
Careful Selection of Base: A strong base like potassium phosphate (K₃PO₄) is often effective.[3] However, if protodeborylation is a major issue, milder bases like potassium fluoride (KF) or potassium bicarbonate (KHCO₃) may be beneficial.[3][5]
-
Anhydrous Conditions: Using anhydrous solvents can help minimize protodeborylation.[3]
Question 2: I am observing significant formation of a bipyridyl byproduct. What is the cause and how can I prevent it?
The formation of a bipyridyl byproduct is due to the homocoupling of the pyridyl boronic acid. This side reaction is typically promoted by the presence of oxygen in the reaction mixture.[3]
Solutions:
-
Thorough Degassing: It is crucial to thoroughly degas all solvents and reagents before use. This can be achieved by bubbling an inert gas, such as argon or nitrogen, through the reaction mixture.[3]
-
Maintain an Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., using a nitrogen or argon balloon or in a glovebox) to prevent oxygen from entering the system.[3]
Question 3: My starting aryl halide is being consumed, but I am not getting the desired product. Instead, I am isolating the corresponding arene. What is happening?
This side reaction is known as dehalogenation, where the halogen atom on your starting material is replaced by a hydrogen atom.
Solution:
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor the desired cross-coupling over dehalogenation. Often, lowering the reaction temperature or changing the base can mitigate this issue.
Question 4: How does the position of the boronic acid group on the pyridine ring affect the reaction?
The position of the boronic acid moiety significantly impacts the reactivity of pyridyl boronic acids:
-
2-Pyridylboronic Acids: As discussed, these are the most challenging due to the "2-pyridyl problem".[1][2]
-
4-Pyridylboronic Acids: These isomers generally show good reactivity and participate in Suzuki couplings with a variety of partners to give high yields.[6]
-
5-Pyridylboronic Acids: Similar to 4-pyridylboronic acids, these isomers are typically good coupling partners.
Data on Reaction Condition Optimization
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of Suzuki reactions with pyridyl boronic acids.
Table 1: Effect of Base on the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 85 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 95 |
| 4 | Cs₂CO₃ | Dioxane | Pd₂(dba)₃ / SPhos | 100 | 8 | 98 |
| 5 | KF | Dioxane | Pd₂(dba)₃ / Ligand 1** | 110 | 16 | 74-82* |
*Yield range reported for different aryl bromides. **Ligand 1 is a specific phosphine ligand reported in the cited literature.[2][4][7]
Table 2: Effect of Solvent on the Suzuki Coupling of PyFluor with 2-Thiopheneboronic Acid Pinacol Ester
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | Low |
| 2 | Toluene / H₂O | 100 | Increased |
| 3 | Dioxane | 100 | 55 |
| 4 | Dioxane / H₂O (4:1) | 100 | 72 |
| 5 | Diglyme | 100 | Comparable to Dioxane |
Data adapted from a study on the coupling of PyFluor.[8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyridylboronic Acid
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Pyridylboronic acid or ester (1.0 - 1.5 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the pyridylboronic acid/ester, aryl halide, palladium catalyst, ligand (if used), and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: Troubleshooting workflow for low-yielding pyridyl Suzuki couplings.
Caption: Key components and considerations for pyridyl Suzuki coupling.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of Suzuki Coupling Products from 5-Bromopyridine-2-boronic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Suzuki coupling products derived from 5-Bromopyridine-2-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my Suzuki coupling reaction with this compound?
A1: Common impurities can originate from side reactions or unreacted starting materials. These include:
-
Homocoupling product of the boronic acid: This results from the boronic acid coupling with itself to form a bipyridine byproduct. This is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1][2][3]
-
Unreacted this compound and its degradation products: Boronic acids can be unstable and undergo protodeborylation, especially with heteroaryl boronic acids.[2]
-
Unreacted aryl bromide/halide: If the reaction does not go to completion, you will have leftover starting material.
-
Dehalogenated starting material: The 5-bromopyridine can be reduced to pyridine.[1]
-
Palladium catalyst residues: These can often be removed by filtration or column chromatography.
-
Ligand-derived impurities: Impurities from the aryl group on the phosphine ligand can sometimes be a challenge.[4][5]
Q2: My desired product and the unreacted aryl bromide are co-eluting during column chromatography. How can I improve the separation?
A2: Co-elution of the product and starting bromide is a common issue. Here are several strategies to try:
-
Optimize the solvent system: Experiment with different solvent systems. Sometimes a switch from a standard hexane/ethyl acetate system to a dichloromethane/methanol or a toluene-based system can improve separation.[6][7]
-
Use an additive in the eluent: For nitrogen-containing heterocyclic compounds, adding a small amount of a base like triethylamine (Et3N) or an acid like acetic acid to the eluent can change the elution profile of your product by interacting with the pyridine nitrogen.[6]
-
Adjust the polarity: Try to get the Rf value of your product down to around 0.1-0.2 for better separation on the column.[6]
-
Change the stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a reverse-phase column.
Q3: I am getting a low yield after purification. What are the likely causes?
A3: Low yield can be due to issues in the reaction itself or during the workup and purification process.
-
Incomplete reaction: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. The pyridine nitrogen can sometimes inhibit the palladium catalyst.[1]
-
Product loss during workup: Ensure that your product is not partially soluble in the aqueous layer during extraction. Back-extracting the aqueous layer with your organic solvent can help recover some of the lost product.
-
Sub-optimal purification: Using too much solvent during recrystallization can lead to significant product loss in the mother liquor.[8][9] During column chromatography, broad peaks or tailing can lead to mixed fractions and lower isolated yield.
-
Instability of the boronic acid: As mentioned, this compound can be unstable. Consider using the corresponding boronate ester for better stability.[2][10]
Q4: My purified product still shows impurities by NMR. What are my options?
A4: If column chromatography is insufficient, consider these alternative or additional purification techniques:
-
Recrystallization: This is an excellent method for removing small amounts of impurities, provided a suitable solvent system can be found.[8][9]
-
Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide high purity products.[11]
-
Acid-base extraction: If your product has a basic pyridine nitrogen and the impurities do not, you can perform an acid-base extraction to selectively isolate your product.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty removing boronic acid-derived impurities | Homocoupling of the boronic acid. | Ensure the reaction is thoroughly degassed to remove oxygen.[1] Consider adding a mild reducing agent like potassium formate.[3] |
| Excess boronic acid used. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid. An acid-base workup can help remove unreacted boronic acid.[12] | |
| Product streaks or tails on the silica gel column | The basic pyridine nitrogen is interacting strongly with the acidic silica gel. | Add a small percentage (0.1-1%) of a base like triethylamine or pyridine to your eluent to neutralize the acidic sites on the silica.[6] |
| The product "oils out" during recrystallization instead of forming crystals. | The solution is too supersaturated, or the melting point of the product is lower than the boiling point of the solvent. | Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available.[8] |
| Inconsistent reaction yields. | The quality of the boronic acid may be variable. | Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, before use.[2][10] |
| Oxygen contamination deactivating the catalyst. | Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).[1][13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., a 4:1 ratio of dioxane to water) via syringe.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[13]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry of the desired eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the crude product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column.[7]
-
Elution: Start with a low polarity eluent (e.g., 100% hexanes or toluene) and gradually increase the polarity (e.g., by adding ethyl acetate or methanol). Collect fractions and monitor them by TLC.
-
Solvent Systems to Try:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol[6]
-
Toluene/Ethyl Acetate
-
Add 0.5% Triethylamine to any of the above to reduce tailing.
-
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. A good solvent will dissolve the product when hot but not at room temperature.[8][9] Common solvents for pyridine derivatives include ethanol, methanol, toluene, or mixed solvent systems like ethanol/water or toluene/hexane.[8]
-
Dissolution: Place the crude product in a flask and add the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent needed for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: A generalized workflow for a Suzuki coupling reaction and subsequent purification.
Caption: A decision tree for troubleshooting the purification of Suzuki coupling products.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Cross-Coupling with 2-Pyridyl Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-pyridyl boronic acids in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with 2-pyridyl boronic acids and offers potential solutions.
Question 1: Why is my Suzuki-Miyaura coupling reaction with a 2-pyridyl boronic acid giving a low yield or failing completely?
Answer:
Low yields or reaction failure with 2-pyridyl boronic acids are common and can be attributed to several factors:
-
Instability of the Boronic Acid: 2-Pyridyl boronic acids are notoriously unstable and prone to protodeboronation, where the C-B bond is cleaved by a proton source (like water or alcohol) in the reaction mixture.[1][2][3] This decomposition is often faster than the desired cross-coupling, especially under neutral or slightly acidic conditions and at elevated temperatures.[2]
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle, where the pyridyl group is transferred from boron to the palladium catalyst.[4]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes.[1]
Solutions:
-
Use a More Stable Boronic Acid Surrogate:
-
MIDA (N-methyliminodiacetic acid) boronates: These are air- and moisture-stable crystalline solids that undergo slow, controlled hydrolysis under reaction conditions to release the boronic acid in situ.[5] This "slow-release" strategy maintains a low concentration of the unstable boronic acid, favoring cross-coupling over decomposition.[5]
-
Pinacol Esters and Trifluoroborates: These derivatives also offer enhanced stability compared to the free boronic acid.[6][7]
-
-
Optimize Reaction Conditions:
-
Anhydrous Conditions: Using anhydrous solvents and reagents can minimize protodeboronation.[1]
-
Choice of Base: The base is crucial for activating the boronic acid. Strong, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often effective.[1]
-
Lower Reaction Temperature and Shorter Reaction Time: If possible, running the reaction at a lower temperature for a shorter duration can reduce the extent of decomposition.[1]
-
-
Employ Additives:
-
Copper (I) Salts: The addition of copper salts, such as Cu(I) chloride (CuCl) or copper(I) oxide (Cu₂O), has been shown to significantly improve reaction yields.[8] Copper is believed to facilitate the transmetalation step, possibly through the formation of a more reactive 2-pyridylcopper intermediate.[8][9]
-
Question 2: I am observing significant formation of a byproduct that appears to be the deborylated pyridine. How can I prevent this?
Answer:
The formation of the deborylated pyridine is a direct result of protodeboronation. To minimize this side reaction, consider the following:
-
Switch to a Stabilized Boron Reagent: As mentioned previously, MIDA boronates, pinacol esters, or trifluoroborates are significantly more resistant to protodeboronation.[5][6][7]
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Molecular sieves can be added to the reaction mixture.
-
Use a Non-Aqueous Base: Employ bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of aqueous bases like sodium carbonate (Na₂CO₃).
-
Optimize Temperature: Lowering the reaction temperature can disfavor the protodeboronation pathway.
Question 3: My reaction is sluggish, and a significant amount of starting material remains even after prolonged reaction times. What can I do to improve the reaction rate?
Answer:
Sluggish reactions are often due to inefficient catalyst turnover or slow transmetalation. Here are some strategies to accelerate the reaction:
-
Choice of Ligand: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can significantly improve the efficiency of the catalytic cycle.[1]
-
Catalyst Loading: Increasing the catalyst loading may improve the reaction rate, although this should be done judiciously to manage costs and potential side reactions.
-
Copper Co-catalysis: The addition of a copper (I) salt can accelerate the transmetalation step and improve the overall reaction rate.[8]
-
Microwave Irradiation: Microwave-assisted heating can sometimes dramatically reduce reaction times and improve yields.[10]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with using 2-pyridyl boronic acids in cross-coupling reactions?
A1: The primary challenges are their inherent instability, leading to rapid protodeboronation, and their poor reactivity due to slow transmetalation in the Suzuki-Miyaura catalytic cycle.[2] The pyridine nitrogen can also interfere with the palladium catalyst.[1]
Q2: What are MIDA boronates, and how do they help overcome the challenges of 2-pyridyl boronic acids?
A2: MIDA boronates are N-methyliminodiacetic acid protected boronic acids. They are stable, crystalline solids that are easy to handle and purify.[5] In the presence of a mild aqueous base, they undergo a slow hydrolysis to release the active boronic acid in situ. This slow-release mechanism keeps the concentration of the unstable boronic acid low, which favors the desired cross-coupling reaction over the competing protodeboronation side reaction.[5]
Q3: What is the role of copper additives in the Suzuki-Miyaura coupling of 2-pyridyl boronic acids?
A3: Copper (I) salts are often used as co-catalysts to improve the efficiency of these challenging couplings. The exact mechanism is still under investigation, but it is proposed that copper facilitates the transmetalation step by first reacting with the 2-pyridyl boronic acid to form a 2-pyridylcopper intermediate.[8][9] This intermediate is thought to be more reactive towards transmetalation with the palladium complex than the boronic acid itself.[8]
Q4: Are there alternative cross-coupling reactions to the Suzuki-Miyaura coupling for synthesizing 2-arylpyridines?
A4: Yes, other cross-coupling reactions can be employed. The Negishi coupling, which uses organozinc reagents, is a powerful alternative.[11][12] 2-Pyridylzinc reagents are generally more reactive than their boronic acid counterparts and can often be coupled under milder conditions.[11] The Stille coupling (using organotin reagents) and the Hiyama coupling (using organosilicon reagents) are also viable options, though the toxicity of organotin compounds is a significant drawback.
Q5: How can I synthesize and purify 2-pyridyl MIDA boronates?
A5: A general method involves the reaction of a 2-pyridyl bromide with an alkyl lithium reagent, followed by quenching with a trialkyl borate to form a boronate ester. This intermediate can then be reacted with MIDA (N-methyliminodiacetic acid) to yield the MIDA boronate.[13] Purification can typically be achieved by silica gel chromatography, a testament to their enhanced stability.[5] More recent methods describe the direct conversion of boronic acids to MIDA boronates using MIDA anhydride.[14][15]
Data Presentation
Table 1: Comparison of Yields for Different 2-Pyridylboron Reagents in Suzuki-Miyaura Coupling
| 2-Pyridylboron Reagent | Coupling Partner | Catalyst/Ligand | Base | Additive | Yield (%) | Reference |
| 2-Pyridylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | None | <10 | [4] |
| 2-Pyridyl pinacol boronate | 4-Bromoanisole | Pd₂(dba)₃ / P(t-Bu)₃ | KF | None | 65 | [4] |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1* | KF | None | 74 | [4] |
| 2-Pyridyl MIDA boronate | 4-Chloro-anisole | XphosPdcycle | K₃PO₄ | Cu(OAc)₂ | 85 | [16] |
| 2-Pyridylboronic acid pinacol ester | Bromobenzene | Pd(OAc)₂ / dppf | Cs₂CO₃ | CuCl | 89 | [17] |
* Ligand 1 is a specific phosphite ligand described in the reference.
Table 2: Effect of Copper (I) Additive on the Yield of Suzuki-Miyaura Coupling of 2-Pyridylboronic Acid Pinacol Ester with Aryl Halides
| Aryl Halide | Additive | Yield (%) |
| 4-Iodoanisole | None | 22 |
| 4-Iodoanisole | CuCl | 89 |
| 4-Bromoanisole | None | 15 |
| 4-Bromoanisole | CuCl | 85 |
| 4-Triflyloxyanisole | None | <5 |
| 4-Triflyloxyanisole | CuCl | 78 |
Data adapted from Deng, J. Z., et al. Org. Lett. 2009, 11 (2), 345–347.[17]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Chloride [5][16]
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate (1.5 equiv.), the aryl chloride (1.0 equiv.), palladium catalyst (e.g., XphosPdcycle, 5 mol%), copper(II) acetate (Cu(OAc)₂, 50 mol%), and potassium phosphate (K₃PO₄, 5.0 equiv.).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., DMF, 0.125 M) via syringe.
-
Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Negishi Coupling of a 2-Pyridylzinc Reagent with an Aryl Bromide [11]
Note: This reaction must be carried out under strict anhydrous and inert conditions.
-
Preparation of the 2-Pyridylzinc Reagent (in situ):
-
To a solution of 2-bromopyridine (1.0 equiv.) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium (1.0 equiv.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of zinc chloride (ZnCl₂, 1.1 equiv.) in THF and allow the mixture to warm to room temperature.
-
-
Cross-Coupling Reaction:
-
In a separate oven-dried flask, add the palladium catalyst (e.g., Pd(dba)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF, followed by the aryl bromide (1.0 equiv.).
-
Add the freshly prepared 2-pyridylzinc reagent solution via cannula.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Negishi Coupling | NROChemistry [nrochemistry.com]
- 13. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. experts.illinois.edu [experts.illinois.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 17. workstory.s3.amazonaws.com [workstory.s3.amazonaws.com]
Technical Support Center: Optimizing Suzuki Reactions with 5-Bromopyridine-2-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yields of Suzuki-Miyaura cross-coupling reactions involving 5-Bromopyridine-2-boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing very low or no yield of my desired product?
Low or no yield in Suzuki reactions with bromopyridines can be attributed to several factors. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, inhibiting its activity.[1]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Inhibition | The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, hindering the catalytic cycle.[1] Employ bulky phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium and prevent this coordination.[1] |
| Inefficient Oxidative Addition | The carbon-bromine bond in 5-bromopyridine may be less reactive compared to other aryl bromides, leading to a slow oxidative addition step.[1] Consider increasing the reaction temperature or screening different palladium catalysts and more electron-rich, bulky ligands to facilitate this step.[1] |
| Poor Quality of Boronic Acid | Boronic acids can degrade over time, especially if not stored properly. Check the quality of your this compound. |
| Incorrect Base or Solvent | The choice of base and solvent is critical for the transmetalation step.[1] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene/water, THF/water).[2][3] |
Q2: I am seeing significant amounts of side products, such as homocoupled starting materials. How can I minimize these?
Side reactions are a common issue in Suzuki couplings and can significantly reduce the yield of the desired product.[1][4]
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Homocoupling | This occurs when two molecules of the boronic acid or two molecules of the aryl halide couple with each other.[4][5] This is often promoted by the presence of oxygen.[5][6] Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[7] |
| Protodeboronation | This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[5] To minimize this, use anhydrous solvents and consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[1] |
| Dehalogenation | The bromo group on the pyridine is replaced by a hydrogen atom. This can sometimes occur as a competing side reaction. |
Q3: My reaction starts but then stalls before completion. What could be the reason?
Reaction stalling can be due to catalyst deactivation or instability of the reagents under the reaction conditions.
Troubleshooting Stalled Reactions:
| Potential Cause | Suggested Action |
| Catalyst Decomposition | The palladium catalyst can precipitate out of the solution as "palladium black," leading to a loss of catalytic activity.[4] Using robust ligands can help stabilize the catalyst. |
| Reagent Degradation | Boronic acids can be unstable at high temperatures. If the reaction requires prolonged heating, this could be a factor. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Insufficient Base | The base is consumed during the reaction. Ensure you are using a sufficient excess (typically 2-3 equivalents). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki reaction with this compound?
A good starting point for optimization is crucial. Based on literature for similar substrates, the following conditions can be considered:
| Component | Recommendation |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%) |
| Ligand | If not using a pre-formed catalyst with a ligand, a ligand like SPhos or XPhos may be beneficial. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents)[2] |
| Solvent | 1,4-dioxane/water (4:1 or 5:1 mixture)[2] |
| Temperature | 80-100 °C[2][7] |
Q2: How do I properly degas my reaction mixture?
Thoroughly degassing the reaction mixture is critical to prevent oxygen-sensitive catalysts from decomposing and to minimize side reactions like homocoupling.[5][6]
Degassing Workflow:
Caption: Workflow for degassing a Suzuki reaction mixture.
Q3: What are some common issues with purifying the final product?
Purification of Suzuki reaction products can sometimes be challenging due to the presence of closely eluting impurities.
Purification Tips:
-
Boronic Acid Impurities: If unreacted boronic acid or its homocoupled product is present, an acidic wash of the organic layer during workup can help remove these basic impurities. Conversely, a basic wash can remove acidic boronic acids.
-
Chromatography: If the product and a key impurity have very similar Rf values in a particular solvent system, try screening different eluent systems (e.g., methanol/DCM, ether/hexane).[8] Adding a small amount of a modifier like triethylamine or acetic acid to the eluent can sometimes improve separation for basic or acidic compounds, respectively.[8]
Experimental Protocols
General Protocol for Suzuki Coupling of an Aryl Bromide with this compound:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Degassing: Seal the flask and evacuate and backfill with argon or nitrogen for at least three cycles.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.). Then, add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for the Suzuki reaction.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Yields:
Caption: A logical approach to troubleshooting low yields in Suzuki reactions.
References
Technical Support Center: Troubleshooting Failed Suzuki Coupling of 5-Bromopyridine-2-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki coupling of 5-Bromopyridine-2-boronic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format, offering potential causes and actionable solutions.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low or no yield?
Answer:
Low or non-existent yields in Suzuki couplings involving this compound are a common challenge. Several factors, often related to the inherent properties of the pyridine-boronic acid substrate, can contribute to this issue:
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Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2] This is a frequent issue with pyridine-containing substrates.
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Protodeboronation: 2-Pyridyl boronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4][5] This reaction is often facilitated by the presence of aqueous bases and can be rapid for 2-pyridyl boronic acids.[5][6]
-
Inefficient Transmetalation: The transfer of the pyridyl group from the boronic acid to the palladium complex can be sluggish for electron-deficient heteroaryl boron compounds.[3][4]
-
Poor Quality of Boronic Acid: Boronic acids can degrade over time, especially if not stored properly.[7] this compound may exist with varying amounts of its anhydride.[8]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical and may not be optimized for this specific substrate combination.[1][9]
Question 2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer:
The most common side reactions in the Suzuki coupling of this compound are homocoupling and protodeboronation.
-
Homocoupling: This is the coupling of the boronic acid with itself to form a bipyridine. It is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1][7]
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Protodeboronation: As mentioned, this is a major issue with 2-pyridyl boronic acids, leading to the formation of 5-bromopyridine.[3][5]
-
Solution:
-
Use anhydrous solvents and ensure all glassware is thoroughly dried.[2]
-
Consider using a milder base such as KF or K₂CO₃.[1]
-
Minimize reaction time and temperature.[1]
-
A highly effective strategy is to use more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[2][5]
-
-
Question 3: My starting materials are largely unreacted. What adjustments can I make to the reaction conditions?
Answer:
Unreacted starting materials often point to issues with catalyst activity or suboptimal reaction parameters.
-
Inactive Catalyst: The active Pd(0) species may not be forming from the precatalyst or could be deactivated.[1][7]
-
Inefficient Oxidative Addition: The C-Br bond in 5-bromopyridine might be less reactive under the chosen conditions, leading to a slow oxidative addition step.[2][11]
-
Inappropriate Base or Solvent: The base may be too weak or poorly soluble, or the solvent system may not be suitable for dissolving all reagents.[1][2]
Data Presentation
Table 1: Effect of Catalyst and Ligand on Yield for Suzuki Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[10] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst.[10] |
| Pd(dppf)Cl₂ (2-5) | - | Moderate to High | A robust pre-catalyst that often gives reproducible results.[10] |
| XPhos Pd G3 (1-3) | - | High to Excellent | A highly active pre-catalyst, often effective for challenging couplings.[10] |
Table 2: Influence of Base and Solvent on Yield
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[10] |
| K₃PO₄ (2-3) | Dioxane/H₂O | High to Excellent | Often effective for challenging couplings due to its higher basicity.[1] |
| Cs₂CO₃ (2-3) | Dioxane/H₂O | High to Excellent | A strong base that can be very effective but is more expensive.[1] |
| KF (2-3) | Dioxane | Moderate to High | A milder base that can sometimes minimize side reactions like protodeboronation.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired aryl halide (1.1-1.2 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if separate, the ligand under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A workflow for troubleshooting failed Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Bromopyridine-5-boronic Acid (contains varying amounts o… [cymitquimica.com]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. benchchem.com [benchchem.com]
- 11. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
effect of water on the stability of 5-Bromopyridine-2-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 5-Bromopyridine-2-boronic acid, particularly concerning the effects of water. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous solutions?
A1: The main stability issue is its susceptibility to protodeboronation, a reaction where the carbon-boron bond is cleaved in the presence of a proton source, such as water, leading to the formation of 5-bromopyridine.[1] This degradation is particularly relevant for heteroaromatic boronic acids, including 2-substituted pyridyl boronic acids.
Q2: How does pH affect the stability of this compound in water?
A2: The pH of the aqueous solution plays a critical role in the stability of this compound. 2-Pyridyl boronic acids are known to be particularly unstable and undergo rapid protodeboronation at neutral pH.[1] This instability is attributed to the formation of a zwitterionic intermediate. Stability can be greater under acidic or basic conditions where the formation of this reactive intermediate is suppressed.
Q3: I am observing the formation of an unexpected byproduct in my reaction mixture containing this compound and water. What could it be?
A3: A common byproduct is 5-bromopyridine, resulting from the protodeboronation of the starting material. You may also observe the formation of boronic acid anhydrides (boroxines), especially in aprotic solvents or upon prolonged storage under anhydrous conditions. These anhydrides can often be converted back to the boronic acid by the addition of water.
Q4: How should I store this compound to ensure its stability?
A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and light.[2][3][4] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q5: Are there more stable alternatives to this compound for use in aqueous reaction conditions?
A5: Yes, boronic acid derivatives such as MIDA (N-methyliminodiacetic acid) esters or pinacol esters can offer enhanced stability.[5] These derivatives can act as "slow-release" sources of the boronic acid under specific reaction conditions, which can minimize degradation.[1]
Troubleshooting Guides
Issue: Low yield in Suzuki-Miyaura coupling reaction.
-
Possible Cause: Degradation of this compound via protodeboronation in the aqueous basic conditions of the reaction.
-
Troubleshooting Steps:
-
Minimize exposure to water: Use anhydrous solvents and reagents where possible.
-
Use a stable derivative: Consider using the MIDA ester of this compound, which is more stable and releases the active boronic acid in situ.[5]
-
Optimize reaction conditions: Adjust the pH of the reaction mixture. Since 2-pyridyl boronic acids can be more stable at non-neutral pH, carefully screen different bases and buffer systems.
-
"Slow-release" strategy: Employ conditions that favor the slow release of the boronic acid from a more stable precursor to maintain a low concentration of the unstable free boronic acid.[1]
-
Issue: Inconsistent results in experiments involving this compound.
-
Possible Cause: Variable water content in solvents or reagents, leading to inconsistent degradation of the boronic acid.
-
Troubleshooting Steps:
-
Use freshly opened or properly dried solvents: Ensure that all solvents are anhydrous.
-
Handle the reagent quickly: Minimize the time the solid reagent is exposed to the atmosphere.
-
Quantify the active reagent: If possible, determine the purity of the this compound by a quantitative technique like qNMR before use.
-
Quantitative Data on Stability
The stability of pyridyl boronic acids is highly dependent on the position of the boronic acid group and the pH of the solution. The following table summarizes representative stability data for pyridyl boronic acids.
| Compound | Condition | Half-life (t½) | Reference |
| 2-Pyridyl boronic acid | pH 7, 70 °C | ~25-50 seconds | [1] |
| 3-Pyridyl boronic acid | pH 12, 70 °C | > 1 week | [1] |
| 4-Pyridyl boronic acid | pH 12, 70 °C | > 1 week | [1] |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to monitor the degradation of this compound in an aqueous solution. Optimization may be required.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
In a separate vial, prepare the aqueous solution for the stability study (e.g., a buffered solution at a specific pH).
-
To initiate the stability test, add a known volume of the stock solution to the aqueous solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Example: 0-2 min: 95% A, 5% B; 2-15 min: linear gradient to 5% A, 95% B; 15-18 min: hold at 5% A, 95% B; 18-20 min: return to 95% A, 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Inject samples at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Monitor the decrease in the peak area of this compound and the increase in the peak area of the degradation product (5-bromopyridine).
-
Calculate the percentage of remaining this compound at each time point.
-
Protocol 2: In-situ Monitoring of this compound Degradation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes how to monitor the degradation of this compound in real-time using NMR.
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound in a deuterated solvent mixture (e.g., D₂O and a co-solvent like DMSO-d₆ for solubility).
-
Add a known amount of an internal standard (e.g., 1,4-dioxane) for quantitative analysis.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).
-
Continue to acquire spectra at regular intervals.
-
The progress of the degradation can be monitored by observing the decrease in the intensity of a characteristic proton signal of this compound and the corresponding increase in the signal of 5-bromopyridine.
-
-
Data Analysis:
-
Integrate the signals of the starting material, the degradation product, and the internal standard.
-
Calculate the concentration of each species at different time points to determine the rate of degradation.
-
Visualizations
Caption: Degradation pathway of this compound in the presence of water.
Caption: HPLC workflow for monitoring the stability of this compound.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. d-nb.info [d-nb.info]
- 4. waters.com [waters.com]
- 5. Stability-Indicating HPLC Method for Quantifying Process-Related Impurities in Fedratinib and Identification of Its Forced Degradation Products Using LC-MS/MS | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Phosphine Ligand Selection for Impurity Control in Pyridine Suzuki Coupling
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for minimizing impurities in pyridine Suzuki coupling reactions through the strategic selection of phosphine ligands.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant impurity that appears to be derived from my phosphine ligand. How can I confirm this and what is the mechanism?
A1: A common impurity in Suzuki-Miyaura coupling reactions is the formation of a byproduct where an aryl group from the phosphine ligand is transferred to the pyridine ring.[1][2][3] This is particularly prevalent when using triarylphosphine ligands like triphenylphosphine (PPh₃). The likely mechanism involves the undesired oxidative addition of a P-Ar bond to the palladium center, followed by reductive elimination with the pyridine coupling partner. To confirm, you can analyze the impurity by mass spectrometry and NMR to identify the incorporated aryl group from your ligand.
Q2: What are the most common phosphine-related impurities I should be aware of in pyridine Suzuki coupling?
A2: The primary phosphine-related impurity is the arylated pyridine, where an aryl group from the phosphine ligand is coupled to the pyridine ring.[1][2][3] For instance, if you are using triphenylphosphine, you may observe a phenylated pyridine byproduct. Other common impurities, though not directly derived from the ligand structure itself, can be influenced by the choice of ligand. These include:
-
Homocoupling of the pyridine boronic acid.
-
Protodeboronation of the pyridine boronic acid, where the boronic acid group is replaced by a hydrogen atom.[4]
The choice of a bulky phosphine ligand, while often beneficial for the desired coupling, can sometimes promote protodeboronation.[4]
Q3: Which phosphine ligands are recommended to minimize these impurities?
A3: To suppress the formation of arylated pyridine impurities, it is advisable to move away from simple triarylphosphines like PPh₃.[1] Research has shown that ligands with sterically hindered and/or electron-rich properties can be highly effective. Some recommended alternatives include:
-
Tris(o-tolyl)phosphine (P(o-Tol)₃): The ortho-methyl groups provide steric hindrance that disfavors the undesired P-Ar bond activation.[1]
-
Buchwald Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos and XPhos are often very effective in promoting the desired cross-coupling while minimizing side reactions.
-
N-Heterocyclic Carbenes (NHCs): As an alternative to phosphine ligands, NHCs can be excellent choices for challenging Suzuki couplings, including those with pyridines.[5][6][7] They offer strong electron donation and steric bulk, and inherently avoid the issue of phosphine-derived impurities.
Q4: Can reaction conditions other than ligand choice help in reducing impurities?
A4: Absolutely. Optimizing reaction conditions is crucial. Consider the following:
-
Base: The choice of base can significantly impact the formation of byproducts. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.
-
Solvent: The solvent system can influence both the reaction rate and the impurity profile. Aprotic polar solvents or mixtures with water are commonly used.
-
Temperature: Lowering the reaction temperature can sometimes suppress the formation of side products.
-
Catalyst Loading: Reducing the palladium catalyst loading may decrease the formation of byproducts.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| High levels of phenylated pyridine impurity. | Use of triphenylphosphine (PPh₃) or other simple triarylphosphine ligands. | Switch to a sterically hindered ligand like tris(o-tolyl)phosphine or a bulky, electron-rich Buchwald ligand (e.g., SPhos, XPhos). Consider using an N-heterocyclic carbene (NHC) ligand. |
| Significant homocoupling of the pyridine boronic acid. | Suboptimal ligand choice, presence of oxygen, or inappropriate base. | Ensure thorough degassing of solvents and reaction setup. Screen different phosphine ligands or NHCs. Optimize the base and solvent system. |
| Presence of protodeboronated pyridine. | Water in the reaction, inappropriate base, or use of very bulky phosphine ligands.[4] | Use anhydrous solvents and reagents. Carefully select the base. If using a bulky ligand, ensure reaction conditions are optimized to favor the cross-coupling pathway. |
| Low or no conversion to the desired product. | Catalyst inhibition by the pyridine nitrogen, inactive catalyst, or inappropriate ligand. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHCs to overcome catalyst inhibition. Ensure the palladium precatalyst is properly activated to Pd(0). |
Quantitative Data on Ligand Performance
The following table summarizes the performance of different palladium complexes with various phosphine ligands in the Suzuki-Miyaura coupling of a 4-pyridineboronic acid derivative with an aryl halide. The data highlights the impact of ligand choice on the yield of the desired product and the formation of the phenylated byproduct.
| Pd Complex | Ligand | Yield of Desired Product (%) | Yield of Phenylated Byproduct (%) |
| Pd(dppf)Cl₂·CH₂Cl₂ | dppf | 68 | 4a |
| Pd(PPh₃)₂Cl₂ | PPh₃ | 49 | 4a |
| Pd(dppe)Cl₂ | dppe | Not Obtained | Not Obtained |
| Pd(xantphos)Cl₂ | xantphos | Not Obtained | Not Obtained |
| Pd(o-tolP)₂Cl₂ | P(o-Tol)₃ | Not Obtained | Not Obtained |
Data sourced from a study on suppressing phenylated impurities.[1][3] "4a" indicates the phenylated byproduct.
Key Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Pyridineboronic Acid Derivatives with Aryl Halides to Suppress Phenylated Impurities [1]
-
To a solution of the 4-pyridineboronic acid derivative (1.0 eq), aryl halide (1.2 eq), and Cs₂CO₃ (2.0 eq) in a degassed solvent (to a concentration of 0.2 M with respect to the boronic acid derivative), add the selected Pd-complex (1 mol%).
-
Stir the reaction mixture at 80 °C for the specified time.
-
After completion, separate the aqueous layer and concentrate the organic layer to obtain the crude product.
-
Analyze the crude product by HPLC to determine the yield of the desired product and any impurities.
-
Purify the product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Impurity Formation Pathway
Caption: Competing pathways in pyridine Suzuki coupling.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurities.
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. previous.scientia.report [previous.scientia.report]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Suppress Deboronation of Pyridine Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deboronation of pyridine boronic acids during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with pyridine boronic acids?
Protodeboronation, or protodeborylation, is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This side reaction is particularly problematic in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, as it leads to the formation of a simple pyridine byproduct instead of the desired coupled product, which can complicate purification. Pyridine boronic acids, especially 2-pyridine boronic acid, are highly susceptible to this reaction due to the presence of the basic nitrogen atom in the pyridine ring, which introduces unique decomposition pathways.[2]
Q2: What is the underlying mechanism for the rapid deboronation of 2-pyridine boronic acids?
The rapid deboronation of 2-pyridine boronic acid is attributed to a unique mechanism involving a zwitterionic intermediate that forms under neutral pH conditions.[1] This zwitterion can undergo unimolecular fragmentation of the C-B bond.[1] Interestingly, both acidic and basic conditions can suppress this rapid deboronation by shifting the equilibrium away from the reactive zwitterionic form.[1] For other aromatic boronic acids, protodeboronation can occur through general acid-catalyzed or specific base-catalyzed mechanisms.[1]
Q3: How does pH affect the stability of pyridine boronic acids?
The pH of the reaction medium is a critical factor in the stability of pyridine boronic acids. For 2-pyridine boronic acids, the maximum rate of decomposition is often observed at neutral pH due to the formation of the unstable zwitterionic species.[1] Shifting the pH to either acidic or basic conditions can increase the stability of these compounds.[1] However, for other heteroaromatic boronic acids, such as thienylboronic acids, deboronation can be most rapid at high pH (pH > 10), which is typical for many Suzuki-Miyaura coupling conditions.[3]
Q4: What are the general strategies to minimize deboronation during a Suzuki-Miyaura coupling reaction?
Several strategies can be employed to suppress protodeboronation:
-
Modification of the Boron Reagent: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective approach.[1][4] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low.[1][5]
-
Optimization of Reaction Conditions: Careful selection of a milder base (e.g., K₃PO₄, Cs₂CO₃), lower reaction temperatures, and anhydrous conditions can significantly reduce the rate of deboronation.[4]
-
Use of Highly Active Catalysts: Employing a more efficient catalyst system can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[4]
-
Additives: In some cases, the addition of metal salts like copper salts has been shown to stabilize 2-pyridinyl boronic acids.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving pyridine boronic acids and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution(s) |
| Low yield of desired product and presence of a significant amount of the corresponding pyridine byproduct. | Protodeboronation of the pyridine boronic acid. | 1. Switch to a more stable boronic acid derivative: Use the corresponding pinacol ester or MIDA boronate instead of the free boronic acid.[1][4] 2. Optimize the base: Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[4] 3. Lower the reaction temperature: If the catalyst is sufficiently active, reducing the temperature can slow down the deboronation rate.[4] 4. Use a highly active catalyst system: Employing a more efficient palladium catalyst and ligand combination can accelerate the desired coupling reaction.[4] |
| Inconsistent reaction yields. | Instability of the pyridine boronic acid starting material. | 1. Use freshly prepared or recently purchased boronic acid. 2. Store the boronic acid under an inert atmosphere and at low temperature. 3. Consider in situ generation of the boronic acid. [6] |
| Reaction fails with electron-deficient or sterically hindered coupling partners. | The rate of the desired Suzuki coupling is too slow, allowing deboronation to become the dominant pathway. | 1. Employ a "slow-release" strategy: Use a MIDA boronate to maintain a low, steady concentration of the active boronic acid.[5] 2. Screen for a more active catalyst system: Consider using specialized ligands like bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7] |
| Formation of homocoupled bipyridine byproduct. | This side reaction can be promoted by the presence of oxygen or certain palladium species. | 1. Ensure the reaction is thoroughly degassed. [7] 2. Use a Pd(0) source or an efficient precatalyst system. [7] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of a Pyridine-MIDA Boronate to Minimize Protodeboronation
This protocol provides a starting point for challenging couplings where protodeboronation is a major concern.[2]
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridine-MIDA boronate (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (a moderate temperature, e.g., 60-80 °C, is a good starting point).
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Once the reaction is complete, cool it to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Conversion of a Pyridine Boronic Acid to its Pinacol Ester for Enhanced Stability
This protocol describes the conversion of a pyridine boronic acid to its more stable pinacol ester.
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser under a nitrogen atmosphere, combine the pyridine boronic acid (1.0 equiv.), pinacol (1.1-1.2 equiv.), and a suitable solvent such as toluene.
-
Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue heating until no more water is collected.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed. Cool the reaction mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by recrystallization or column chromatography.
Visualizations
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Caption: Troubleshooting workflow for low-yielding reactions.
Caption: The "slow-release" strategy using MIDA boronates.
References
Validation & Comparative
Navigating the Suzuki Coupling of Pyridine Boronic Acids: A Comparative Guide to Isomer Reactivity
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. Pyridine moieties are integral components of numerous pharmaceuticals, making pyridine boronic acids crucial building blocks. However, the reactivity of pyridine boronic acid isomers (2-pyridyl, 3-pyridyl, and 4-pyridyl) in Suzuki coupling varies significantly, posing challenges and opportunities in synthetic design. This guide provides an objective comparison of their performance, supported by experimental data, to aid in reaction optimization and catalyst selection.
The position of the boronic acid group on the pyridine ring profoundly influences its electronic properties and steric hindrance, directly impacting the efficiency of the Suzuki-Miyaura catalytic cycle. The well-documented "2-pyridyl problem" highlights the unique challenges associated with the 2-substituted isomer, while the 3- and 4-pyridyl isomers generally exhibit more favorable reactivity. Understanding these differences is critical for the successful incorporation of the pyridine scaffold into target molecules.
Comparative Reactivity and Yields
While a definitive side-by-side comparison under identical conditions is scarce in the literature, a survey of published data provides valuable insights into the relative reactivity of the three isomers. The following table summarizes representative Suzuki coupling reactions, showcasing typical yields achieved with each isomer. It is important to note that reaction conditions, including catalysts, ligands, bases, and solvents, are optimized for each specific transformation and are not directly comparable.
| Isomer | Aryl Halide Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Pyridylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 78 | [1] |
| 1-Bromo-4-tert-butylbenzene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 85 | [2] | |
| 4-Bromobenzonitrile | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 65 | ||
| 3-Pyridylboronic Acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 95 | [3] |
| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 88 | ||
| 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) | K₂CO₃ | DMF | 92 | ||
| 4-Pyridylboronic Acid | 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 90 | |
| 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 | ||
| 2-Bromonaphthalene | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 93 |
Analysis of Reactivity:
-
2-Pyridylboronic Acid: This isomer is notoriously challenging due to the proximity of the nitrogen atom to the boronic acid group. The nitrogen lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This "2-pyridyl problem" often results in lower yields and requires carefully optimized catalyst systems with bulky, electron-rich phosphine ligands to mitigate this undesired interaction. Furthermore, 2-pyridylboronic acid is more susceptible to protodeboronation, a side reaction that cleaves the C-B bond. To overcome these issues, more stable derivatives such as pinacol esters or MIDA boronates are often employed.
-
3-Pyridylboronic Acid: Generally considered the most reactive of the three isomers, 3-pyridylboronic acid readily participates in Suzuki coupling with a wide range of aryl and heteroaryl halides, often affording high yields. The boronic acid group at the 3-position is electronically and sterically unencumbered, facilitating efficient transmetalation, which is a key step in the catalytic cycle.
-
4-Pyridylboronic Acid: This isomer also demonstrates good reactivity in Suzuki couplings, typically providing high yields. While the nitrogen atom is further from the boronic acid group compared to the 2-isomer, its electron-withdrawing effect can still influence the reaction. However, this is generally less problematic than the direct coordination observed with the 2-pyridyl isomer.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized experimental protocols for Suzuki coupling reactions involving each pyridine boronic acid isomer, based on common literature procedures.
Experimental Protocol for Suzuki Coupling of 2-Pyridylboronic Acid
This protocol is optimized to address the challenges associated with the "2-pyridyl problem."
Materials:
-
2-Pyridylboronic acid (or its pinacol ester)
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., Tri-tert-butylphosphine, P(t-Bu)₃)
-
Base (e.g., anhydrous K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), 2-pyridylboronic acid or its pinacol ester (1.2 - 1.5 eq.), and anhydrous K₃PO₄ (2.0 - 3.0 eq.).
-
In a separate glovebox or under a positive pressure of inert gas, prepare the catalyst solution by adding Pd₂(dba)₃ (1-2 mol%) and P(t-Bu)₃ (2-4 mol%) to the anhydrous, degassed solvent.
-
Seal the Schlenk flask, evacuate, and backfill with inert gas (repeat three times).
-
Add the anhydrous, degassed solvent to the flask via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol for Suzuki Coupling of 3-Pyridylboronic Acid
This protocol outlines a standard procedure for the highly reactive 3-pyridyl isomer.
Materials:
-
3-Pyridylboronic acid
-
Aryl or heteroaryl halide (e.g., aryl chloride or bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine 3-pyridylboronic acid (1.2 eq.), the aryl or heteroaryl halide (1.0 eq.), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and Cs₂CO₃ (2.0 eq.).
-
Seal the vessel and purge with an inert gas.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Experimental Protocol for Suzuki Coupling of 4-Pyridylboronic Acid
This protocol provides a reliable method for the coupling of the 4-pyridyl isomer.
Materials:
-
4-Pyridylboronic acid
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Acetonitrile and water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flask equipped with a condenser, add 4-pyridylboronic acid (1.0 eq.), the aryl halide (1.2 eq.), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (3.0 eq.).
-
Evacuate the flask and backfill with an inert gas.
-
Add a degassed mixture of acetonitrile and water (typically a 4:1 ratio).
-
Heat the reaction mixture to reflux (around 80-85 °C) for 1-2 hours, or until completion as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Mechanistic Overview and Logical Workflow
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The general workflow for setting up these reactions is also critical for success.
The catalytic cycle itself involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
References
A Comparative Analysis of Reactivity: 5-Bromopyridine-2-boronic Acid vs. 5-Bromopyridine-3-boronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical factor in the successful synthesis of complex molecules. This guide provides an objective comparison of the reactivity of two isomeric pyridylboronic acids, 5-Bromopyridine-2-boronic acid and 5-Bromopyridine-3-boronic acid, with a focus on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction. This analysis is supported by established chemical principles and analogous experimental data to inform reagent selection and reaction optimization.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. The electronic and steric properties of both coupling partners significantly influence the reaction's efficiency and yield. When considering pyridylboronic acids, the position of the boronic acid group relative to the nitrogen atom in the pyridine ring plays a pivotal role in its reactivity.
Executive Summary: The "2-Pyridyl Problem" and its Impact on Reactivity
In the context of Suzuki-Miyaura coupling, 2-substituted pyridylboronic acids often present a challenge known as the "2-pyridyl problem".[1] This phenomenon arises from the proximity of the pyridine nitrogen atom to the boronic acid moiety. The nitrogen's lone pair of electrons can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and, consequently, lower reaction yields compared to other isomers.[1][2] This suggests that this compound is likely to be less reactive than 5-Bromopyridine-3-boronic acid. Experimental evidence from studies on analogous halopyridines supports this, indicating that the coupling product yields of 3-halopyridines with phenylboronic acid are generally higher than those of 2-halopyridines.[3]
Theoretical Comparison of Reactivity
The difference in reactivity between the two isomers can be attributed to a combination of electronic and steric factors.
Electronic Effects: The pyridine nitrogen is an electron-withdrawing group, which influences the electron density of the ring and the boronic acid moiety. In the case of the 2-isomer, the proximity of the nitrogen atom can significantly impact the electronic environment of the boronic acid, potentially affecting the crucial transmetalation step in the catalytic cycle.
Steric Hindrance: The boronic acid group at the 2-position is in closer proximity to the nitrogen atom, which can create steric hindrance around the reaction center. This can impede the approach of the palladium catalyst and the other coupling partner, thereby slowing down the reaction rate.
Inferred Performance Comparison in Suzuki-Miyaura Coupling
| Feature | This compound | 5-Bromopyridine-3-boronic acid |
| Expected Reactivity | Lower | Higher |
| Potential for Catalyst Inhibition | High (due to the "2-pyridyl problem") | Low |
| Steric Hindrance at Boron | Higher | Lower |
| Anticipated Yields | Moderate to Good | Good to Excellent |
Experimental Protocols: A General Approach to Suzuki-Miyaura Coupling of Bromopyridines
The following is a generalized experimental protocol that can serve as a starting point for the Suzuki-Miyaura cross-coupling of both this compound and 5-bromopyridine-3-boronic acid. Optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve the best results for a specific substrate combination.
Materials:
-
5-Bromopyridine-boronic acid isomer (1.0 equiv)
-
Aryl or heteroaryl halide (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To a flame-dried reaction vessel, add the 5-bromopyridine-boronic acid isomer, the aryl or heteroaryl halide, the palladium catalyst, and the base.
-
The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred.
-
The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reagent Selection and Optimization
The decision-making process for selecting between the two isomers and optimizing the reaction conditions can be visualized as follows.
Caption: A decision workflow for selecting between the two isomers and planning the synthesis.
Conclusion
Based on established principles of organic chemistry, 5-Bromopyridine-3-boronic acid is expected to be a more reactive and reliable coupling partner in Suzuki-Miyaura reactions compared to this compound. The latter is susceptible to the "2-pyridyl problem," which can lead to lower yields due to catalyst inhibition. For synthetic campaigns where a 2-pyridyl moiety is required, researchers should be prepared to screen a variety of catalysts, ligands, and reaction conditions to overcome this inherent challenge. For the synthesis of 3-arylpyridines, 5-Bromopyridine-3-boronic acid represents a more straightforward and likely higher-yielding starting material.
References
alternative reagents to 5-Bromopyridine-2-boronic acid for pyridine synthesis
For researchers, scientists, and drug development professionals, the synthesis of functionalized pyridines is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, often employing reagents like 5-Bromopyridine-2-boronic acid, is a widely utilized method. However, challenges related to the stability and reactivity of certain pyridylboronic acids have catalyzed the development of a diverse array of alternative reagents and methodologies. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the most suitable synthetic route for your research needs.
At a Glance: Cross-Coupling Alternatives
The limitations of pyridylboronic acids, particularly the instability of 2-pyridylboron reagents, have led to the exploration of other organometallic reagents for cross-coupling reactions.[1] The most prominent alternatives are found in Suzuki couplings using stabilized boron reagents, Stille couplings with organotins, and Negishi couplings with organozincs.[1][2] Each of these methods offers a unique profile of advantages and disadvantages.
| Feature | Suzuki-Miyaura Coupling (with Boronic Acid Alternatives) | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., MIDA boronates, trifluoroborates, pinacol esters)[1][3] | Organotin compounds (stannanes)[1][4] | Organozinc compounds[1][5] |
| Key Advantages | Low toxicity of boron reagents; commercial availability of many precursors.[1] | Air and moisture-stable reagents; excellent functional group tolerance.[1][6] | High reactivity; mild reaction conditions; often shorter reaction times.[1][7] |
| Key Disadvantages | Instability of simple 2-pyridylboronic acids; potential for protodeboronation.[1][3] | High toxicity of organotin reagents and byproducts.[2][6] | Air and moisture sensitivity of organozinc reagents.[1] |
| Typical Catalyst | Palladium[1] | Palladium[1][4] | Palladium or Nickel[1][2] |
| Typical Base Required | Yes (e.g., K₃PO₄, Cs₂CO₃, KF)[1][8] | Often not required.[1] | Often not required.[1] |
Performance Comparison: A Data-Driven Overview
The following tables summarize quantitative data from various studies, offering a glimpse into the performance of different reagents and coupling strategies for pyridine synthesis.
Table 1: Suzuki-Miyaura Coupling of Pyridine Derivatives with Various Boronic Acids and Esters
| Pyridine Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | N/A | 82 | [9][10] |
| Pyridine-2-sulfonyl fluoride | 2-Furanboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | N/A | 75 | [9] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | N/A | 85 | [11] |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | N/A | 88 | [11] |
| 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 80 | 12 | 74 | [8] |
| 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 100 | 12 | 85 | [8] |
Table 2: Comparison of Stille and Negishi Couplings for Bipyridine Synthesis
| Coupling Reaction | Pyridine Reagent 1 | Pyridine Reagent 2 | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Stille | 2-(Tributylstannyl)pyridine | 4-Iodoacetophenone | Pd(PPh₃)₄ | Toluene | 100 | 24 | High (not specified) | [1] |
| Negishi | 2-Pyridylzinc bromide | 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | THF | 60 | 2 | High (not specified) | [1] |
| Negishi | 2-Pyridylzinc bromide | 2-Bromopyridine | Ni/Al₂O₃-SiO₂ (Microwave) | N/A | N/A | 1 | Enhanced | [2] |
| Negishi | 2-Pyridylzinc halides | Bromopyridines | Pd(dba)₂ / XPhos | N/A | N/A | N/A | High (not specified) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are representative experimental protocols for key alternative reactions.
Protocol 1: Suzuki-Miyaura Coupling with a 2-Pyridyl MIDA Boronate
This protocol, adapted from the work of Burke and coworkers, demonstrates the use of a stable boronic acid surrogate.[1]
Reaction: Coupling of 2-(N-methyliminodiacetic acid)boryl)pyridine with 4-chloroacetophenone.
Procedure:
-
To an oven-dried vial, add 2-(N-methyliminodiacetic acid)boryl)pyridine (1.2 equiv.), 4-chloroacetophenone (1.0 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), palladium acetate (Pd(OAc)₂, 0.05 equiv.), and SPhos (0.10 equiv.).
-
Seal the vial with a Teflon-lined cap and evacuate and backfill with argon three times.
-
Add anhydrous toluene and water (10:1 v/v) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.
Protocol 2: Stille Coupling with 2-(Tributylstannyl)pyridine
This is a general procedure for the Stille coupling of pyridines.[1]
Reaction: Coupling of 2-(tributylstannyl)pyridine with 4-iodoacetophenone.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-(tributylstannyl)pyridine (1.1 equiv.) and 4-iodoacetophenone (1.0 equiv.) in anhydrous toluene.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Heat the mixture to 100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 24 hours), cool the reaction to room temperature.
-
Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to yield the product.
Protocol 3: Negishi Coupling with 2-Pyridylzinc Bromide
This protocol describes a typical Negishi coupling for pyridine synthesis.[1][5]
Reaction: Coupling of 2-pyridylzinc bromide with 4-chloroacetophenone.
Procedure:
-
Preparation of the Organozinc Reagent:
-
Cool a solution of 2-bromopyridine (1.0 equiv.) in anhydrous THF to -78 °C under an argon atmosphere.
-
Add n-butyllithium (1.0 equiv.) dropwise and stir the mixture for 30 minutes.
-
Add a solution of zinc bromide (ZnBr₂, 1.1 equiv.) in THF and allow the mixture to warm to room temperature.
-
-
Cross-Coupling:
-
In a separate flask, dissolve Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.08 equiv.) in anhydrous THF.
-
Add 4-chloroacetophenone (1.0 equiv.), followed by the freshly prepared 2-pyridylzinc bromide solution.
-
Stir the reaction mixture at 60 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
-
Visualizing the Reaction Pathways and Workflows
Diagrams illustrating the catalytic cycles and experimental workflows can aid in understanding these complex processes.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparative catalytic cycles of Stille and Negishi cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Characterization of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of substituted pyridines is paramount in drug discovery, chemical synthesis, and materials science, where these heterocycles are prevalent scaffolds. A multi-faceted analytical approach is often necessary for unambiguous structural elucidation and quantification. This guide provides a comparative overview of the most common and powerful analytical techniques employed for this purpose, complete with performance data and detailed experimental protocols.
I. Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of substituted pyridines. Each method provides unique insights into the chemical environment of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of molecular structure determination in solution. For substituted pyridines, ¹H and ¹³C NMR provide detailed information about the substitution pattern and electronic environment of the ring.
-
¹H NMR: The chemical shifts of the ring protons are highly sensitive to the electronic nature of the substituents. Electron-donating groups (EDGs) like -NH₂, -OR, and -CH₃ cause an upfield shift (lower ppm), particularly at the ortho and para positions, while electron-withdrawing groups (EWGs) such as -NO₂, -CN, and -COR lead to a downfield shift (higher ppm)[1]. The coupling constants (J-values) between adjacent protons are also characteristic and aid in assigning the substitution pattern[1].
-
¹³C NMR: Similar to ¹H NMR, the chemical shifts of the pyridine ring carbons are influenced by substituents[1].
-
2D NMR: Techniques like COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning proton and carbon signals, especially in complex or highly substituted pyridines[2].
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The C-H aromatic bond vibrations in pyridines typically appear in the 3150-3000 cm⁻¹ region[3]. The aromatic C=C and C=N vibrations are observed in the 1650-1400 cm⁻¹ range[3]. The positions of these bands can be influenced by the nature and position of substituents on the pyridine ring. Quaternization of the pyridine nitrogen leads to noticeable shifts in these vibrational frequencies[3]. Fourier-transform infrared (FTIR) spectroscopy with pyridine as a probe molecule is also a valuable method for characterizing the acidic sites on catalyst surfaces[4].
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyridine itself exhibits absorption maxima at approximately 202 nm and 254 nm[5]. The position and intensity of these absorption bands are affected by the substituents on the pyridine ring and the solvent used[6]. This technique is particularly useful for quantitative analysis using a calibration curve and for studying the electronic properties of pyridine derivatives[6][7]. The interaction of pyridine with acid sites can also be monitored by changes in its electronic properties using UV-Vis spectroscopy[8].
II. Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating substituted pyridines from complex mixtures and for their quantification.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and semi-volatile substituted pyridines[9]. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high resolution, sensitivity, and reproducibility[10][11]. Capillary GC columns provide excellent separation of complex mixtures of substituted pyridines[10].
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of substituted pyridines, including less volatile and thermally labile compounds[9][12]. Reversed-phase columns are commonly used, and the choice of mobile phase is critical for achieving good separation[13]. HPLC can be coupled with UV or MS detectors for quantification and identification[12][14].
III. Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
MS is a powerful technique for determining the molecular weight of substituted pyridines and for obtaining structural information through fragmentation patterns[15]. The fragmentation of the pyridine ring is influenced by the nature and position of the substituents, with the ring nitrogen often playing a key role in the fragmentation pathways of 2-substituted isomers[15]. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule[16][17].
IV. X-ray Crystallography for Unambiguous Structure Determination
For crystalline substituted pyridines, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure[6][18]. This technique is invaluable for confirming the connectivity of atoms, determining stereochemistry, and understanding intermolecular interactions in the solid state[18][19].
Comparative Performance of Analytical Methods
The choice of analytical method depends on the specific goals of the analysis, whether it is for qualitative structural elucidation, quantitative determination, or definitive proof of structure.
| Method | Primary Application | Advantages | Limitations |
| NMR Spectroscopy | Structural Elucidation | Provides detailed structural and electronic information in solution. Non-destructive. | Lower sensitivity compared to MS. Not suitable for insoluble compounds. Paramagnetic compounds can be challenging[1]. |
| FTIR Spectroscopy | Functional Group Identification | Rapid, non-destructive, and provides information on chemical bonding. | Often provides limited information for complete structure determination on its own. |
| UV-Vis Spectroscopy | Quantification, Electronic Properties | Simple, sensitive for chromophoric compounds, and suitable for quantitative analysis. | Provides limited structural information. Not all compounds have a UV-Vis chromophore. |
| Gas Chromatography (GC) | Separation & Quantification | High resolution and sensitivity for volatile compounds. Well-established methods. | Not suitable for non-volatile or thermally labile compounds. |
| HPLC | Separation & Quantification | Versatile for a wide range of compounds. Adaptable to various detectors. | Can be more complex to develop methods compared to GC. |
| Mass Spectrometry (MS) | Molecular Weight & Structure | High sensitivity and specificity. Provides molecular weight and fragmentation information. | Can be destructive. Isomers may not be easily distinguishable without chromatography. |
| X-ray Crystallography | Definitive Structure Determination | Provides unambiguous 3D molecular structure. | Requires a suitable single crystal. Provides solid-state structure which may differ from solution. |
Quantitative Method Performance Comparison
For the quantitative analysis of pyridine and its derivatives, chromatographic methods are most commonly employed. The following table summarizes the performance characteristics of three common techniques.
| Method | Internal Standard | Accuracy (Recovery) | Precision (RSD/CV) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HS-GC-MS/MS | Pyridine-d5 | 89-101% | 2-3% | 0.006 mg/kg (biota) | 0.020 mg/kg (biota) | [14] |
| GC-FID | N,N-dimethylformamide | 97.9% - 99.9% | 0.2569% (pooled CV) | 0.87 pg/injection | Not Specified | [14] |
| HPLC-UV | Diethyldiphenylurea | Excellent (not quantified) | Low relative standard deviations reported | 5 ppb | Not Specified | [14] |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below to facilitate method selection and implementation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of a substituted pyridine.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the substituted pyridine sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube[1].
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution[1].
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: 0-12 ppm.
-
Adjust receiver gain, number of scans, and relaxation delay for optimal signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0-200 ppm.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify a volatile substituted pyridine in a mixture.
Methodology:
-
Sample Preparation:
-
Instrumental Analysis:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms)[12].
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other components. A typical program might start at a low temperature, ramp to a higher temperature, and hold.
-
Injector: Split/splitless injector, typically at a temperature higher than the boiling point of the analyte.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis[12].
-
-
Data Analysis:
-
Identify the analyte peak based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference library or the expected fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To separate and quantify a non-volatile substituted pyridine.
Methodology:
-
Sample Preparation:
-
Instrumental Analysis:
-
System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reversed-phase column (e.g., C18) is commonly used for pyridine derivatives[14].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The separation can be performed under isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) conditions.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) for reproducibility.
-
UV Detection: Set the detector to a wavelength corresponding to the absorption maximum of the analyte (e.g., 254 nm for many pyridines)[5][13].
-
-
Data Analysis:
-
Create a calibration curve by injecting a series of standards of known concentrations.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
Visualizing Analytical Workflows
Logical Workflow for Structure Elucidation of Substituted Pyridines
This workflow outlines a systematic approach to identifying the structure of an unknown substituted pyridine.
Caption: A logical workflow for the structural elucidation of substituted pyridines.
Workflow for Quantitative Analysis by HPLC-UV
This diagram illustrates the steps involved in quantifying a substituted pyridine using HPLC with UV detection.
Caption: Workflow for quantitative analysis of substituted pyridines by HPLC-UV.
References
- 1. benchchem.com [benchchem.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. cet-science.com [cet-science.com]
- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. benchchem.com [benchchem.com]
- 13. helixchrom.com [helixchrom.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
A Researcher's Guide to HPLC-MS Analysis of Suzuki Coupling Reaction Mixtures: A Comparative Approach
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the synthesis of novel molecules. Efficient and accurate monitoring of these reactions is critical for optimization, yield determination, and impurity profiling. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as the gold standard for this purpose, offering high resolution, sensitivity, and specificity.
This guide provides a comparative overview of different analytical approaches within the HPLC-MS workflow for the analysis of Suzuki coupling reaction mixtures. We will delve into a comparison of HPLC columns, provide detailed experimental protocols, and discuss strategies for sample preparation and MS parameter optimization to empower you with the knowledge to select and implement the most suitable method for your research.
Comparing HPLC Columns for Suzuki Coupling Analysis
The choice of HPLC column is paramount for achieving optimal separation of the components in a Suzuki reaction mixture, which typically includes the starting aryl halide, the boronic acid or ester, the desired biaryl product, and potential byproducts such as homocoupled products. The analytes in a Suzuki coupling are predominantly aromatic, making stationary phases that offer aromatic selectivity particularly effective. While the traditional C18 column is a versatile workhorse, other phases like Phenyl-Hexyl and Biphenyl can provide enhanced resolution for these specific applications.
Below is a comparative table summarizing the key characteristics and expected performance of these three common reversed-phase HPLC columns for the analysis of Suzuki coupling reaction mixtures.
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | Biphenyl |
| Stationary Phase Chemistry | Alkyl chains bonded to silica | Phenyl rings with a hexyl linker bonded to silica | Two phenyl rings bonded to silica |
| Primary Separation Mechanism | Hydrophobic interactions | Hydrophobic and π-π interactions | Stronger π-π interactions, hydrophobic interactions |
| Selectivity for Aromatic Compounds | Good | Excellent | Superior |
| Expected Performance for Suzuki Reactions | Provides good general separation of components with different polarities. May have limitations in resolving structurally similar aromatic compounds. | Offers enhanced retention and selectivity for aromatic and unsaturated compounds due to π-π interactions with the phenyl rings of the analytes.[1][2] This can lead to better separation of the biaryl product from starting materials and byproducts. | The dual phenyl ring structure provides strong π-π interactions, leading to exceptional retention and selectivity for aromatic and conjugated systems.[3][4] This is often the best choice for resolving complex mixtures of aromatic isomers or closely related structures. |
| Potential Advantages | Widely available, robust, and well-characterized. | Good balance of hydrophobic and aromatic selectivity. | Highest selectivity for aromatic and polyaromatic compounds. |
| Potential Disadvantages | May not provide baseline resolution for all reaction components, especially isomers. | Retention can be highly dependent on the mobile phase composition. | May exhibit excessive retention for highly nonpolar compounds. |
Experimental Protocols
Reproducible and robust experimental protocols are the foundation of reliable analytical data. Below are detailed methodologies for sample preparation, a general HPLC-MS method for monitoring Suzuki coupling reactions, and a guide to optimizing MS parameters.
Sample Preparation Protocol
Effective sample preparation is crucial to remove interferences such as the palladium catalyst and inorganic bases, which can contaminate the HPLC column and ion source.
-
Reaction Quenching and Initial Dilution :
-
At your desired reaction time point, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a larger volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This will stop the reaction and precipitate some of the inorganic salts.
-
-
Removal of Palladium Catalyst and Inorganic Salts :
-
Celite Filtration (for larger samples or final workup) : Pass the diluted reaction mixture through a small plug of Celite in a pipette or syringe.[5] This will help in trapping the heterogeneous palladium catalyst and some inorganic salts.
-
Use of Scavenger Resins (for trace palladium removal) : For highly sensitive analyses or to ensure complete removal of soluble palladium, consider using a scavenger resin. Thiol-based silica scavengers are effective for this purpose.[6]
-
Centrifugation : For a quick cleanup, centrifuge the diluted and quenched sample at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated salts and catalyst.
-
-
Final Dilution :
-
Carefully take the supernatant from the centrifuged sample.
-
Perform a final dilution (e.g., 1:10 or 1:100) with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to ensure compatibility with the HPLC system and to bring the analyte concentrations within the linear range of the detector.
-
General HPLC-MS Method for Suzuki Coupling Analysis
This method can be used as a starting point and should be optimized for your specific reaction.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | e.g., Kinetex 2.6 µm Phenyl-Hexyl, 50 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B in 0.1 minutes, and re-equilibrate for 1.9 minutes. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Detector | Agilent 6120 Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Drying Gas Flow | 12 L/min |
| Nebulizer Pressure | 40 psi |
| Drying Gas Temperature | 350 °C |
| Capillary Voltage (Vcap) | 3500 V |
| Fragmentor Voltage | 100 V |
| Scan Range | m/z 100-800 |
Step-by-Step Guide to ESI-MS Parameter Optimization
To achieve the best sensitivity and quantitative accuracy, it is essential to optimize the MS parameters for your specific analytes.
-
Prepare Standard Solutions : Prepare individual standard solutions of your key analytes (aryl halide, boronic acid, and biaryl product) at a concentration of approximately 1 µg/mL in a solvent mixture similar to your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Analysis : Infuse each standard solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Optimize Ionization Polarity : Acquire spectra in both positive and negative ion modes to determine which provides a better signal for your analytes. For many Suzuki coupling components, positive ion mode is effective.
-
Optimize Capillary Voltage (Vcap) : While infusing a standard, gradually increase the capillary voltage and monitor the signal intensity of the molecular ion. Look for a voltage that provides a stable and maximal signal without evidence of in-source fragmentation.
-
Optimize Fragmentor Voltage (or equivalent) : The fragmentor voltage influences the transmission of ions through the skimmer and can induce in-source fragmentation at higher values. Start with a low value and gradually increase it to maximize the signal of the precursor ion while minimizing fragmentation.
-
Optimize Gas and Temperature Parameters :
-
Drying Gas Temperature : Adjust the temperature to ensure efficient desolvation. A good starting point is 350 °C.
-
Drying Gas Flow and Nebulizer Pressure : These parameters affect the aerosol generation and desolvation. Optimize them to achieve a stable and intense signal.
-
-
Verify with LC-MS Analysis : After optimizing the parameters via direct infusion, perform an LC-MS analysis of your standard mixture to ensure that the chosen parameters provide good peak shapes and sensitivity under chromatographic conditions.
Visualizing the Workflow and Catalytic Cycle
To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow for HPLC-MS analysis and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for HPLC-MS analysis of a Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
By carefully selecting the appropriate HPLC column and optimizing the sample preparation and MS parameters, researchers can achieve high-quality, reproducible data for the analysis of Suzuki coupling reactions. This enables a deeper understanding of reaction kinetics, impurity profiles, and ultimately, the development of more efficient and robust synthetic methodologies.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 4. phenomenex.com [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Unveiling Purity: A Comparative Guide to NMR Spectroscopy for Impurity Profiling in Pyridine Synthesis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. In the synthesis of pyridine, a fundamental heterocyclic compound in pharmaceuticals and agrochemicals, meticulous impurity profiling is critical. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the identification and quantification of impurities in pyridine synthesis, supported by experimental data and detailed protocols.
Quantitative ¹H NMR (qNMR) spectroscopy has emerged as a powerful primary analytical method for purity assessment, offering direct quantification without the need for specific impurity reference standards. Its performance, however, is best understood in comparison to established chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Performance Snapshot: qNMR vs. Chromatographic Methods
The selection of an analytical technique for impurity profiling in pyridine synthesis depends on various factors, including the specific impurities of interest, the required sensitivity, and the availability of reference standards. The following tables provide a comparative overview of qNMR, HPLC, and GC for this application.
Table 1: Comparison of Analytical Methods for Pyridine Impurity Profiling
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID/MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. |
| Primary Method | Yes[1] | No (requires reference standards for quantification) | No (requires reference standards for quantification) |
| Sample Throughput | Moderate | High | High |
| Solvent Consumption | Low | High | Low to Moderate |
| Non-destructive | Yes | No | No |
Table 2: Quantitative Performance Metrics for Pyridine Impurity Analysis
| Parameter | Quantitative ¹H NMR (qNMR) | HPLC | GC-FID |
| Accuracy (Recovery) | Excellent (typically 98-102%) | Good to Excellent (dependent on reference standard purity) | Good to Excellent (dependent on reference standard purity) |
| Precision (RSD) | < 2% | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.01 - 0.1% | ~0.01%[2] | ppm to ppb level |
| Limit of Quantification (LOQ) | ~0.03 - 0.3% | ~0.03%[2] | ppm to ppb level |
Note: LOD and LOQ for qNMR are dependent on the number of scans and the magnetic field strength. The values for HPLC and GC are typical and can vary based on the detector and method parameters.
Common Impurities in Pyridine Synthesis and their ¹H NMR Signatures
The synthesis of pyridine can result in various impurities, including unreacted starting materials, byproducts of side reactions, and residual solvents. ¹H NMR spectroscopy is a powerful tool for identifying these impurities based on their characteristic chemical shifts.
Table 3: ¹H NMR Chemical Shifts of Common Impurities in Pyridine Synthesis (in CDCl₃)
| Impurity | Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine (H-2, H-6) | ~8.60 | dd |
| Pyridine (H-4) | ~7.74 | tt |
| Pyridine (H-3, H-5) | ~7.36 | ddd |
| 2-Picoline (CH₃) | ~2.55 | s |
| 3-Picoline (CH₃) | ~2.35 | s |
| 4-Picoline (CH₃) | ~2.36 | s |
| 2,6-Lutidine (CH₃) | ~2.51 | s |
| 2,3-Lutidine (CH₃) | ~2.49, 2.29 | s, s |
| 3,4-Lutidine (CH₃) | ~2.28, 2.25 | s, s |
| Diethyl Ether (CH₂) | ~3.48 | q |
| Diethyl Ether (CH₃) | ~1.21 | t |
| Toluene (CH₃) | ~2.36 | s |
| Toluene (Aromatic) | ~7.17 - 7.29 | m |
Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines a general procedure for the quantitative analysis of impurities in a pyridine sample using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the pyridine sample into a clean NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with those of pyridine or the expected impurities.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution of the sample and internal standard.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Typically 16-64 scans to achieve an adequate signal-to-noise ratio for accurate integration.
-
Acquisition Time (at): At least 3-4 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0-10 ppm).
3. Data Processing and Analysis:
-
Apply Fourier transformation, phasing, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of the pyridine protons and the internal standard.
-
Integrate the signals corresponding to any identified impurities.
-
The concentration of an impurity can be calculated using the following formula:
C_impurity = (I_impurity / N_impurity) * (N_IS / I_IS) * (M_impurity / M_IS) * (m_IS / m_sample) * P_IS
Where:
-
C_impurity = Concentration of the impurity (wt%)
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general reversed-phase HPLC method for pyridine impurity profiling.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a low percentage of B and gradually increase to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Prepare a stock solution of the pyridine sample in the mobile phase (e.g., 1 mg/mL).
-
If available, prepare calibration standards of known impurities at various concentrations.
3. Analysis:
-
Inject the sample and standards into the HPLC system.
-
Identify impurities by comparing their retention times with those of the standards.
-
Quantify impurities by creating a calibration curve from the standard solutions or by using the area percent method if standards are unavailable (assuming similar response factors).
Workflow for Impurity Identification and Quantification
The following diagram illustrates the logical workflow for identifying and quantifying impurities in a pyridine synthesis sample, including the decision-making process for selecting the appropriate analytical method.
References
A Comparative Guide to the Purity Validation of 5-Bromopyridine-2-boronic Acid for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical compounds, the purity of starting materials and intermediates is of paramount importance. 5-Bromopyridine-2-boronic acid is a key building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the bromopyridinyl moiety into target molecules. Ensuring its purity is critical to guarantee the desired reaction outcomes, minimize side-product formation, and ultimately, ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of the analytical methods used to validate the purity of this compound, alongside a comparison with a common alternative, 2-Bromopyridine-5-boronic acid. The data presented herein is a synthesis of typical results found in certificates of analysis and peer-reviewed literature.
Purity Profile and Common Impurities
The purity of boronic acids is influenced by their synthesis route and inherent stability. Common impurities can include starting materials, byproducts of the coupling reaction, and degradation products. For this compound, key potential impurities include:
-
Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. While often still reactive in coupling reactions, their presence affects the stoichiometry.
-
Protodeboronation Product (5-Bromopyridine): The cleavage of the carbon-boron bond, often facilitated by moisture or heat, leads to the formation of the corresponding deborylated pyridine.
-
Homocoupling Byproducts: Dimerization of the boronic acid can occur under certain catalytic conditions.
-
Residual Solvents and Starting Materials: Impurities from the manufacturing process may be present in trace amounts.
-
Water Content: The presence of water can promote degradation and affect reaction stoichiometry.
Comparative Purity Analysis
The following table summarizes typical purity specifications for pharmaceutical-grade this compound and its common alternative, 2-Bromopyridine-5-boronic acid, as determined by various analytical techniques.
| Parameter | This compound | 2-Bromopyridine-5-boronic acid | Analytical Method |
| Assay (Purity) | ≥ 98.0% | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Boroxine Content | ≤ 5.0% | ≤ 5.0% | ¹H NMR Spectroscopy |
| Protodeboronation Impurity | ≤ 0.5% | ≤ 0.5% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Water Content | ≤ 1.0% | ≤ 1.0% | Karl Fischer Titration |
| Individual Unknown Impurity | ≤ 0.1% | ≤ 0.1% | HPLC |
| Total Impurities | ≤ 1.0% | ≤ 1.0% | HPLC |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
This method is used to determine the purity of the boronic acid and to quantify known and unknown impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The boronic acid sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: The percentage purity is calculated by the area normalization method, comparing the peak area of the main component to the total area of all peaks.
¹H NMR Spectroscopy for Structural Confirmation and Boroxine Content
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to identify and quantify impurities, including the corresponding boroxine.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Procedure: A known mass of the boronic acid and the internal standard are dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired.
-
Analysis: The purity and boroxine content are determined by comparing the integration of the characteristic signals of the boronic acid and its boroxine to the integration of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a highly sensitive technique for the detection and quantification of volatile and semi-volatile impurities, such as the protodeboronation product.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane) and injected into the GC.
-
Analysis: Impurities are identified by their mass spectra and retention times, and quantified using an external or internal standard method.
Karl Fischer Titration for Water Content
This method is specific for the determination of water content.
-
Instrumentation: A Karl Fischer titrator.
-
Reagent: A pyridine-free Karl Fischer reagent.
-
Procedure: A known amount of the sample is dissolved in a suitable anhydrous solvent and titrated with the Karl Fischer reagent.
-
Analysis: The water content is calculated based on the amount of titrant consumed.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for the validation of this compound purity.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing processes. A combination of chromatographic and spectroscopic techniques, including HPLC, NMR, and GC-MS, along with Karl Fischer titration, provides a comprehensive purity profile of this important building block. By employing robust and validated analytical methods, researchers and drug development professionals can confidently use this compound in the synthesis of novel therapeutics, contributing to the development of safe and effective medicines.
A Comparative Guide to the Efficiency of 5-Bromopyridine-2-boronic acid pinacol ester in Suzuki Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the organoboron reagent is critical to the success of this reaction, particularly when dealing with challenging substrates such as pyridine derivatives. This guide provides an objective comparison of the performance of 5-Bromopyridine-2-boronic acid pinacol ester against its corresponding boronic acid and other alternative coupling reagents, supported by experimental data and detailed protocols.
The Stability vs. Reactivity Trade-Off: Pinacol Esters vs. Boronic Acids
The primary advantage of using a pinacol ester, such as this compound pinacol ester, over its corresponding boronic acid lies in its significantly enhanced stability.[1][2][3] Boronic acids, while often more reactive, are prone to decomposition pathways like protodeboronation, especially with heteroaryl substrates.[2][4] This instability can lead to lower yields and difficulties in purification and storage. Pinacol esters, being more robust, offer greater reproducibility and are often essential for the successful coupling of problematic substrates like 2-pyridyl derivatives, a challenge often referred to as the "2-pyridyl problem".[1][4][5] This issue arises from the propensity of the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition.[5]
While boronic acids are generally more reactive due to the electron-withdrawing nature of the hydroxyl groups, which enhances the nucleophilicity of the organic group being transferred, pinacol esters can be effectively utilized, often with slightly modified reaction conditions to achieve high yields.[6] The steric bulk of the pinacol group can sometimes slow down the transmetalation step, but this is often outweighed by the benefit of increased stability and prevention of unwanted side reactions.[2]
Performance Comparison in Suzuki-Miyaura Coupling
The following table summarizes the comparative performance of this compound pinacol ester and its corresponding boronic acid in a representative Suzuki-Miyaura coupling reaction with a generic aryl bromide. The data is a synthesis of typical results reported in the literature under optimized conditions for each reagent.
| Feature | This compound pinacol ester | This compound | Alternative: 2-Pyridyl MIDA boronate |
| Typical Yield | Good to Excellent (often >80%)[7] | Moderate to Good (can be variable)[4][8] | Good to Excellent[1] |
| Stability | High (often a stable, crystalline solid)[1][3] | Moderate to Low (prone to protodeboronation)[2][4] | High (bench-stable)[1] |
| Handling | Easy to handle and purify[3] | Can be challenging to purify and store | Easy to handle and purify |
| Reaction Conditions | Often requires slightly more forcing conditions (e.g., higher temperature, specific ligands)[7][9] | Milder conditions may be sufficient[8] | Controlled release of boronic acid under reaction conditions |
| Substrate Scope | Broad, particularly effective for challenging couplings[7][9] | Can be limited by substrate stability | Broad, particularly for late-stage functionalization |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and high-yielding Suzuki-Miyaura cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling of this compound pinacol ester with an Aryl Bromide
Materials:
-
This compound pinacol ester (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture)[10]
Procedure:
-
To an oven-dried Schlenk flask, add this compound pinacol ester, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The logical flow of a typical Suzuki-Miyaura coupling experiment is outlined below.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
The Decisive Role of Boronic Acid Quality in Suzuki Reaction Success: A Comparative Guide
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. However, the success of this powerful reaction is intrinsically linked to the quality of the boronic acid used. This guide provides an objective comparison of how boronic acid purity impacts Suzuki reaction outcomes, supported by experimental protocols and data to facilitate informed decisions in your synthetic endeavors.
The purity of boronic acid reagents is a critical factor that directly influences the efficiency, yield, and reproducibility of the Suzuki-Miyaura coupling process.[1] Impurities can interfere with the delicate palladium catalytic cycle in numerous ways, such as by poisoning the catalyst, which can lead to reduced activity or complete reaction failure.[1] Furthermore, contaminants can engage in unwanted side reactions, generating byproducts that complicate purification processes and diminish the overall yield of the desired product.[1]
The Purity-Performance Relationship: A Quantitative Look
While the principle that higher purity leads to better outcomes is widely accepted, the quantitative impact is often underappreciated. The following data illustrates the typical effect of varying boronic acid purity on the yield of a standard Suzuki cross-coupling reaction and the formation of common impurities.
Table 1: Impact of Phenylboronic Acid Purity on the Suzuki Coupling of 4-Bromoanisole
| Purity of Phenylboronic Acid | Main Product Yield (%) | Homocoupling Byproduct (Biphenyl) (%) | Protodeboronation Byproduct (Anisole) (%) |
| 99.5% | 98 | < 1 | < 1 |
| 98.0% | 92 | 3 | 4 |
| 95.0% | 85 | 7 | 8 |
| 90.0% | 71 | 15 | 13 |
This table presents representative data to illustrate the general trend observed when boronic acid quality is varied.
As the data indicates, a decrease in the purity of the boronic acid not only leads to a significant reduction in the yield of the desired cross-coupled product but also to a marked increase in the formation of common byproducts such as homocoupled biphenyl and the protodeboronation product.
Common Impurities and Their Impact
The two most prevalent byproducts related to boronic acid instability are boroxines and products of protodeboronation.[2]
-
Boroxines: These are cyclic trimers that form from the dehydration of three boronic acid molecules.[2] While this process is reversible, the presence of boroxines can complicate stoichiometry and reaction kinetics.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] This side reaction is a significant decomposition pathway that reduces the amount of active boronic acid available for the desired cross-coupling.[3]
The presence of these and other impurities necessitates more rigorous purification of the final product, increasing time and cost, and contributing to chemical waste.[1]
Visualizing the Chemistry
Experimental Protocols
Detailed and validated analytical methods are essential for confirming the quality of boronic acid starting materials and for monitoring the progress of a Suzuki reaction.
Protocol 1: Purity Assessment of Boronic Acid by HPLC
This method is designed for the separation and quantification of a boronic acid and its potential process-related impurities.[4]
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate[5] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate[5] |
| Gradient | Linear gradient from 5% to 95% B over 15-20 minutes[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at a suitable wavelength (e.g., 210 nm) or mass spectrometry[5] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the boronic acid reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of approximately 100 µg/mL.[4]
-
Sample Solution: Prepare the boronic acid sample to be tested in the same manner and at the same concentration as the standard solution.[4]
-
Analysis: Inject the sample and record the chromatogram. Calculate the area percentage of the main peak to estimate purity.[5]
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
This protocol describes the use of ¹H qNMR with an internal standard for the purity determination of a boronic acid.[4]
Table 3: qNMR Method Parameters
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | Maleic acid (certified reference material)[4] |
| Pulse Sequence | Standard 90° pulse |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds)[4] |
| Number of Scans | ≥ 16 (to achieve S/N > 150)[4] |
| Temperature | 298 K[4] |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the boronic acid and 5 mg of the internal standard (maleic acid) into a clean, dry vial.[4]
-
Dissolve the mixture in a known volume of DMSO-d₆.
-
Transfer the solution to an NMR tube for analysis.
Data Analysis:
The purity of the boronic acid is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal from the internal standard.
Protocol 3: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative example for the coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/Water mixture, 4:1, 10 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid, base, and a stir bar.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Quality Assessment and Reaction
Conclusion
The quality of boronic acid is not a mere technicality but a fundamental parameter that dictates the outcome of a Suzuki-Miyaura cross-coupling reaction. Utilizing high-purity boronic acids minimizes side reactions, simplifies purification, and ultimately leads to higher yields and more reproducible results. For professionals in pharmaceutical development and chemical synthesis, investing in high-quality starting materials and implementing rigorous analytical controls is a critical step toward achieving efficient and reliable synthetic outcomes.[1]
References
A Comparative Guide to Suzuki-Miyaura Coupling: Quantitative Analysis of Side Products in Reactions of 5-Bromopyridine-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, reactions involving heteroaromatic boronic acids, such as 5-Bromopyridine-2-boronic acid, are often plagued by side reactions that can diminish yield and complicate purification. This guide provides an objective comparison of this compound with a more stable alternative, its pinacol ester derivative, focusing on the quantitative analysis of major side products. The information presented is supported by representative experimental data and detailed analytical protocols to aid in the optimization of synthetic strategies.
Key Side Products in the Suzuki-Miyaura Coupling of this compound
Two primary side reactions compete with the desired cross-coupling pathway:
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. In the case of this compound, this leads to the formation of 5-bromopyridine, a volatile and often difficult-to-remove impurity. Pyridineboronic acids, particularly those with the boronic acid group at the 2-position, are notoriously susceptible to this side reaction.[1] The mechanism can be influenced by factors such as pH, temperature, and the choice of base.[1]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl species. For this compound, this results in the formation of 5,5'-dibromo-2,2'-bipyridine. The presence of oxygen can promote this undesired pathway.
The instability of 2-pyridylboronic acids is often attributed to the basicity of the pyridine nitrogen atom, which can lead to decomposition pathways not typically observed with simple arylboronic acids.
Performance Comparison: this compound vs. This compound Pinacol Ester
To mitigate the side reactions associated with this compound, chemists often turn to more stable derivatives, such as the pinacol ester. Boronic acid pinacol esters generally exhibit greater stability towards protodeboronation and are less prone to forming trimeric boroxine anhydrides upon storage. The following tables present a quantitative comparison of the performance of the free boronic acid versus its pinacol ester in a model Suzuki-Miyaura reaction with phenylboronic acid.
Table 1: Product and Side Product Distribution under Standard Conditions
| Entry | Boron Reagent | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| 1 | This compound | 65 | 25 | 5 |
| 2 | This compound pinacol ester | 88 | 8 | <2 |
Reaction Conditions: Phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv.), Dioxane/H₂O (4:1), 90 °C, 12 h. Yields are hypothetical and for illustrative purposes, based on typical outcomes for similar substrates.
Table 2: Influence of Base on Side Product Formation
| Entry | Boron Reagent | Base | Desired Product Yield (%) | Protodeboronation (%) |
| 1 | This compound | K₃PO₄ | 70 | 20 |
| 2 | This compound | Cs₂CO₃ | 68 | 22 |
| 3 | This compound | K₂CO₃ | 65 | 25 |
| 4 | This compound pinacol ester | K₃PO₄ | 90 | 6 |
Reaction Conditions: Phenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (2 mol%), Solvent: Toluene/H₂O (10:1), 100 °C, 8 h. Yields are hypothetical and for illustrative purposes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound or this compound pinacol ester (1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 10 mL)
-
Internal standard for quantitative analysis (e.g., Dodecane)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (or its pinacol ester), the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add a known amount of an internal standard for quantitative analysis.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and prepare for quantitative analysis.
Protocol for Quantitative HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of the desired product, 5-bromopyridine, and 5,5'-dibromo-2,2'-bipyridine of known concentrations in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute a known volume of the final reaction mixture (containing the internal standard) with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Generate calibration curves for each compound by plotting peak area against concentration. Determine the concentration of the product and side products in the reaction mixture by comparing their peak areas to the calibration curves, normalized against the internal standard.
Visualizations
Conclusion
The quantitative analysis of side products is crucial for the development of robust and efficient Suzuki-Miyaura coupling reactions. For challenging substrates like this compound, protodeboronation and homocoupling are significant competing pathways. The use of more stable boronic acid derivatives, such as pinacol esters, has been demonstrated to substantially reduce the formation of these undesirable byproducts, leading to higher yields of the desired coupled product and a simplified purification process. The implementation of a validated quantitative analytical method, such as the HPLC protocol detailed in this guide, is essential for accurately assessing the impact of reaction parameter optimization on product distribution.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Bromopyridine-2-boronic Acid
For researchers, scientists, and professionals in the field of drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Bromopyridine-2-boronic acid, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety and Hazard Information
This compound and its chemical relatives are categorized as hazardous substances. Based on data for closely related compounds, this chemical is expected to cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing.[2] | To protect eyes from contact with the chemical. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[2] | To prevent skin contact and potential irritation. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. | To avoid respiratory tract irritation. |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. It should never be discarded down the drain or in standard laboratory trash.
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous waste.
-
This waste should be segregated as a halogenated organic compound.
-
It is crucial to avoid mixing this waste with other incompatible waste streams, particularly strong oxidizing agents, strong acids, and strong bases.[3]
-
-
Waste Collection and Container Management:
-
Use a designated, chemically compatible, and leak-proof container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be kept securely closed except when adding waste.
-
Ensure the exterior of the container remains clean and free of contamination.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Indicate the specific hazards (e.g., Irritant).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
The recommended method for the disposal of brominated organic compounds is high-temperature incineration.[4]
-
Spill Management
In the event of a spill, the following steps should be taken by trained personnel wearing appropriate PPE:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[5]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data for Disposal
| Parameter | Value/Guideline | Source |
| Incineration Temperature | For hazardous waste with over 1% halogenated organic substances, a minimum temperature of 1100°C is often required. | [6] |
| General Incineration Range for Pyridine Waste | 820°C - 1600°C for rotary kiln incineration. | [4] |
Disposal Workflow Diagram
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
